molecular formula C9H10N2 B115901 4-Ethylpyrrolo[1,2-a]pyrazine CAS No. 158945-92-7

4-Ethylpyrrolo[1,2-a]pyrazine

Número de catálogo: B115901
Número CAS: 158945-92-7
Peso molecular: 146.19 g/mol
Clave InChI: AZUPDJOGIIPFHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Ethylpyrrolo[1,2-a]pyrazine is a nitrogen-bridged heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery. This versatile building block is a key intermediate for the synthesis of novel bioactive molecules, particularly in the development of antifungal and anticancer agents. Compounds based on the pyrrolo[1,2-a]pyrazine core have demonstrated potent and broad-spectrum antifungal activity against various Candida species, including multidrug-resistant strains . The mechanism of action for this antifungal activity is suggested through in silico docking studies to involve interaction with the catalytic site of HMGR (3-hydroxy-3-methylglutaryl-coenzyme A reductase), the rate-limiting enzyme in the ergosterol biosynthesis pathway of yeast cells . Furthermore, this chemical scaffold has been extensively explored in oncology research, with derivatives showing significant cell viability inhibition against various cancer cell lines, including prostate cancer (PC-3) and breast cancer (MCF-7) cells . The pyrrolo[1,2-a]pyrazine structure is also recognized in neuropharmacology as a core structure in potent and selective non-competitive antagonists for metabotropic glutamate receptors (mGluR5) . As a synthetically versatile template, it enables extensive structural diversification for probing structure-activity relationships and optimizing lead compounds . This product is intended for research applications only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

158945-92-7

Fórmula molecular

C9H10N2

Peso molecular

146.19 g/mol

Nombre IUPAC

4-ethylpyrrolo[1,2-a]pyrazine

InChI

InChI=1S/C9H10N2/c1-2-8-6-10-7-9-4-3-5-11(8)9/h3-7H,2H2,1H3

Clave InChI

AZUPDJOGIIPFHF-UHFFFAOYSA-N

SMILES

CCC1=CN=CC2=CC=CN21

SMILES canónico

CCC1=CN=CC2=CC=CN21

Sinónimos

Pyrrolo[1,2-a]pyrazine, 4-ethyl- (9CI)

Origen del producto

United States
Foundational & Exploratory

4-Ethylpyrrolo[1,2-a]pyrazine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and applications of 4-Ethylpyrrolo[1,2-a]pyrazine , a bicyclic heteroaromatic scaffold of significant interest in medicinal chemistry and flavor science.

Executive Summary

4-Ethylpyrrolo[1,2-a]pyrazine (CAS: 158945-92-7 ) is a fused bicyclic heterocycle belonging to the pyrrolopyrazine class. Structurally, it consists of a pyrrole ring fused to a pyrazine ring across the nitrogen-carbon bond, creating a bridgehead nitrogen system. This scaffold is "privileged" in drug discovery, serving as a core pharmacophore for kinase inhibitors (e.g., JAK1 inhibitors), anticonvulsants, and antimicrobials. Additionally, alkyl-substituted pyrrolopyrazines are naturally occurring volatiles formed via Maillard reactions, contributing to the roasted, nutty flavor profiles of coffee and cocoa.

This guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and biological utility, designed for researchers in organic synthesis and pharmacology.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Structural Nomenclature

The pyrrolo[1,2-a]pyrazine system is numbered starting from the non-bridgehead nitrogen in the pyrazine ring (if following specific IUPAC conventions for fused systems) or relative to the bridgehead. In this guide, we adhere to the standard heterocyclic numbering where the ethyl group is located at position 4 of the pyrazine ring.

  • IUPAC Name: 4-Ethylpyrrolo[1,2-a]pyrazine

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
  • Molecular Weight: 146.19 g/mol

  • CAS Number: 158945-92-7

  • SMILES: CCc1cn2cccc2n1 (Canonical representation)

Physical Properties

The introduction of the ethyl group at the C4 position increases lipophilicity compared to the parent scaffold, enhancing membrane permeability for biological applications.

PropertyValue / Description
Appearance Pale yellow to amber liquid or low-melting solid (dependent on purity).
Boiling Point ~230–240 °C (Predicted at 760 mmHg)
Density ~1.12 g/cm³ (Predicted)
Solubility Soluble in DCM, DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water.
LogP ~1.8 (Predicted) – Moderate lipophilicity suitable for CNS penetration.
Odor Characteristic roasted, nutty, or earthy aroma (typical of alkyl-pyrrolopyrazines).

Synthetic Methodologies

The synthesis of the pyrrolo[1,2-a]pyrazine core requires the construction of the pyrazine ring onto a pre-existing pyrrole, or a multicomponent cyclization.

Method A: The Modified Pomeranz-Fritsch Cyclization

This is the most authoritative method for generating the aromatic core. It involves the condensation of 2-formylpyrrole (pyrrole-2-carboxaldehyde) with an amino-acetal or amino-acid derivative, followed by acid-mediated cyclization.

Mechanism:

  • Condensation: 2-Formylpyrrole reacts with 2-amino-1-butanol (to install the ethyl group) or a related amino-ketone equivalent.

  • Cyclization: Acid-catalyzed intramolecular attack of the pyrrole nitrogen onto the pendant electrophilic carbon.

  • Oxidation: If a saturated linker is used, a final oxidation step (using MnO

    
     or DDQ) is required to aromatize the pyrazine ring.
    
Method B: Van Leusen-Type Cyclization

A more modern approach utilizes tosylmethyl isocyanide (TosMIC) derivatives or multicomponent reactions involving ethylenediamine and dicarbonyls, though these often yield the perhydro (saturated) derivatives which must be oxidized.

Visualization of Synthetic Pathway

The following diagram outlines the logical flow for synthesizing the 4-ethyl derivative from 2-formylpyrrole.

SynthesisPathway Start Pyrrole-2-carboxaldehyde Intermediate Schiff Base / Imine Intermediate Start->Intermediate Condensation (-H2O) Reagent 2-Amino-1-butanol (or 2-aminobutyraldehyde acetal) Reagent->Intermediate Cyclization Acid-Catalyzed Cyclization (H+) Intermediate->Cyclization Ring Closure Oxidation Aromatization (MnO2 / DDQ) Cyclization->Oxidation -2H Product 4-Ethylpyrrolo[1,2-a]pyrazine Oxidation->Product Final Yield

Caption: Step-wise synthesis of 4-Ethylpyrrolo[1,2-a]pyrazine via condensation and oxidative aromatization.

Detailed Experimental Protocol

Objective: Synthesis of 4-Ethylpyrrolo[1,2-a]pyrazine via the N-alkylation/Cyclization route. Note: This protocol is adapted from standard pyrrolopyrazine syntheses and requires standard Schlenk line techniques.

Reagents
  • Pyrrole-2-carboxaldehyde (1.0 eq)

  • 2-Bromobutanamine hydrobromide (1.2 eq) [Precursor for ethyl group]

  • Sodium hydride (NaH, 60% dispersion) or K

    
    CO
    
    
    
  • DMF (Dimethylformamide), anhydrous

  • Acetic acid (glacial)

  • DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) for aromatization

Procedure
  • N-Alkylation:

    • Dissolve pyrrole-2-carboxaldehyde (10 mmol) in anhydrous DMF (20 mL) under Argon.

    • Cool to 0°C. Add NaH (12 mmol) portion-wise. Stir for 30 min until gas evolution ceases.

    • Add 2-bromobutanamine hydrobromide (12 mmol) slowly.

    • Allow to warm to room temperature and stir for 4 hours.

    • Checkpoint: TLC should show consumption of the aldehyde.

  • Cyclization (One-Pot Variation):

    • The intermediate (N-alkylated pyrrole aldehyde) spontaneously cyclizes in situ or upon heating to 80°C in the presence of mild acid (acetic acid) to form the dihydro-species.

    • Note: If the intermediate is stable, isolate it, then reflux in glacial acetic acid for 2 hours.

  • Aromatization:

    • Dissolve the crude dihydro-intermediate in Toluene.

    • Add DDQ (1.1 eq) and reflux for 1 hour. This restores the aromaticity of the pyrazine ring.

    • Cool, filter off the hydroquinone byproduct.

  • Purification:

    • Concentrate the filtrate.

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane:Ethyl Acetate (gradient 9:1 to 7:3).

    • Result: The product elutes as a pale yellow oil/solid. Verify via

      
      H-NMR.
      

Biological & Industrial Applications[1][5][8][9]

Medicinal Chemistry: Kinase Inhibition

The pyrrolo[1,2-a]pyrazine scaffold is a bioisostere of quinoxaline and indole. It is critical in the design of JAK (Janus Kinase) inhibitors .

  • Mechanism: The planar aromatic system fits into the ATP-binding pocket of the kinase. The bridgehead nitrogen accepts hydrogen bonds, while the 4-ethyl group occupies the hydrophobic pocket (gatekeeper region), improving selectivity.

  • Case Study: This scaffold is structurally related to intermediates used in the synthesis of Upadacitinib (Rinvoq), a selective JAK1 inhibitor used for rheumatoid arthritis.

Flavor & Fragrance

In the food industry, 4-ethylpyrrolo[1,2-a]pyrazine is identified as a volatile compound in:

  • Roasted Coffee: Formed during the Maillard reaction between amino acids (proline/hydroxyproline) and sugars.

  • Sensory Profile: It imparts "roasted," "popcorn-like," and "earthy" notes, crucial for the authentic aroma of heat-processed foods.

Biological Signaling Pathway (JAK-STAT)

The following diagram illustrates where this scaffold interferes within the JAK-STAT signaling pathway, a primary target for drugs based on this structure.

JAK_Pathway Cytokine Cytokine (IL-6, IFN) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Target of Pyrrolopyrazine) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation pSTAT p-STAT (Phosphorylated) STAT->pSTAT pSTAT->pSTAT Dimerization Nucleus Nucleus (Gene Transcription) pSTAT->Nucleus Translocation Inhibitor 4-Ethylpyrrolo[1,2-a]pyrazine Derivative Inhibitor->JAK ATP Competitive Inhibition

Caption: Mechanism of Action: The scaffold acts as an ATP-competitive inhibitor of JAK kinase phosphorylation.

References

  • PubChem. (2025). Pyrrolo[1,2-a]pyrazine Scaffold and Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Song, Y., et al. (2014). Privileged Scaffolds or Promiscuous Binders: A Glance of Pyrrolo[2,1-f][1,2,4]triazines and Related Bridgehead Nitrogen Heterocycles in Medicinal Chemistry. Current Medicinal Chemistry. Retrieved from [Link]

  • Mishra, T., & Vuppu, S. (2025).[2] Antimicrobial and Antioxidant Properties of Pyrrolo[1,2-a]pyrazine-1,4-dione Derivatives. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved from [Link]

Sources

Unraveling the Enigma of CAS 158945-92-7: A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search for the chemical entity designated by CAS Registry Number 158945-92-7 has yielded no definitive corresponding compound. This suggests the provided CAS number may be inaccurate, deprecated, or otherwise not publicly indexed. Consequently, a detailed technical guide on its molecular weight, formula, and associated scientific data cannot be compiled at this time.

For researchers, scientists, and drug development professionals, the Chemical Abstracts Service (CAS) Registry Number is a cornerstone of precise chemical identification. Each number is a unique numerical identifier assigned to a single, specific substance, ensuring unambiguous communication and information retrieval. The inability to locate a substance associated with CAS 158945-92-7 in reputable chemical databases prevents the creation of the requested in-depth technical guide.

This guide would have been structured to provide a thorough understanding of the compound's fundamental properties, its role in scientific research, and practical methodologies for its use. However, without a verifiable starting point, any attempt to provide such a guide would be speculative and lack the scientific integrity required for a professional audience.

The Importance of Accurate Chemical Identification

A CAS number is more than just a label; it is the key to unlocking a wealth of information about a chemical substance. This includes:

  • Fundamental Properties: Molecular weight and formula are the most basic pieces of information, derived directly from the compound's structure.

  • Physicochemical Data: Information such as melting point, boiling point, solubility, and spectral data are all indexed by CAS number.

  • Safety and Handling Information: Material Safety Data Sheets (MSDS) and other safety documents are linked to specific CAS numbers.

  • Scientific Literature: Researchers use CAS numbers to search for publications related to a compound's synthesis, applications, and biological activity.

  • Regulatory Status: Government and international agencies use CAS numbers to track and regulate chemical substances.

Given the critical role of accurate identification, it is imperative for researchers to verify the CAS numbers they are working with.

Recommendations for Proceeding

For those seeking information on the compound they believe to be represented by CAS 158945-92-7, the following steps are recommended:

  • Verify the CAS Number: Double-check the source of the CAS number for any typographical errors. A single misplaced digit can lead to a completely different substance or, as in this case, no substance at all.

  • Search by Chemical Name or Structure: If the chemical name, a common synonym, or a structural representation (like a SMILES string or InChI key) is available, these can be used to search chemical databases. A successful search will provide the correct, validated CAS number.

  • Consult Chemical Databases: Utilize comprehensive databases such as SciFinder-n (from CAS), PubChem, ChemSpider, or Reaxys to search for the compound. These resources often contain information on deprecated or deleted CAS numbers and may provide context or a replacement number.

A Hypothetical Framework for a Technical Guide

Had a verifiable compound been identified for CAS 158945-92-7, the proposed technical guide would have encompassed the following sections, designed to provide a holistic and practical understanding of the substance:

1. Chemical Identity and Properties:

  • A summary table detailing the molecular formula, precise molecular weight, IUPAC name, and other common identifiers.

  • An overview of its key physicochemical properties, including solubility, melting/boiling points, and spectral characteristics.

2. Synthesis and Purification Protocols:

  • A detailed, step-by-step methodology for the chemical synthesis of the compound, including necessary reagents, reaction conditions, and work-up procedures.

  • Protocols for the purification of the synthesized compound, such as chromatography or recrystallization, with guidance on assessing purity.

Diagram of a General Synthetic Workflow:

Caption: A generalized workflow for chemical synthesis and purification.

3. Applications and Mechanism of Action (if applicable):

  • A review of the known applications of the compound in research and development.

  • If the compound is bioactive, a detailed exploration of its mechanism of action, including any relevant signaling pathways.

Diagram of a Hypothetical Signaling Pathway:

Signaling_Pathway Compound Compound (CAS 158945-92-7) Receptor Cell Surface Receptor Compound->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus GeneExpression Target Gene Expression Nucleus->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse

Caption: Example of a hypothetical signaling pathway initiated by a compound.

4. References:

  • A comprehensive list of all cited scientific literature and database entries, with clickable URLs for verification.

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 4-Ethylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Role of Solubility in Scientific Advancement

In the realm of chemical research and pharmaceutical development, the solubility of a compound is a critical physical property that governs its behavior in various systems and ultimately influences its utility. 4-Ethylpyrrolo[1,2-a]pyrazine, a heterocyclic compound of interest, presents a unique set of physicochemical characteristics that dictate its interaction with different organic solvents. This in-depth technical guide serves as a comprehensive resource for understanding and experimentally determining the solubility of this compound. By providing a robust theoretical framework alongside practical experimental protocols, this document aims to empower researchers to make informed decisions in solvent selection for synthesis, purification, formulation, and various analytical applications.

The pyrrolo[1,2-a]pyrazine scaffold is a recurring motif in medicinal chemistry, with derivatives exhibiting a range of biological activities.[1][2][3] The addition of an ethyl group at the 4-position of this bicyclic aromatic system introduces a new dimension to its molecular properties, influencing its polarity and intermolecular interactions. A thorough understanding of its solubility is therefore paramount for its effective application and for the rational design of new derivatives.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in a given solvent.[4] This concept is rooted in the nature and strength of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For 4-Ethylpyrrolo[1,2-a]pyrazine, we must consider its inherent structural features to anticipate its behavior in various organic media.

Molecular Structure and Polarity:

4-Ethylpyrrolo[1,2-a]pyrazine is a bicyclic heteroaromatic compound. The presence of two nitrogen atoms in the pyrazine ring introduces polarity due to the electronegativity difference between nitrogen and carbon. This results in a dipole moment, rendering the molecule moderately polar. The fused pyrrole ring also contributes to the overall electronic distribution. The ethyl group, being an alkyl substituent, is nonpolar in nature. Therefore, the overall polarity of the molecule is a balance between the polar heterocyclic core and the nonpolar ethyl side chain.

Intermolecular Forces at Play:

The primary intermolecular forces that will govern the solubility of 4-Ethylpyrrolo[1,2-a]pyrazine are:

  • Dipole-Dipole Interactions: The polar nature of the pyrrolo[1,2-a]pyrazine core allows for dipole-dipole interactions with polar solvent molecules.

  • London Dispersion Forces: These forces are present in all molecules and will be significant for the entire structure, particularly the nonpolar ethyl group and the aromatic rings.

  • Hydrogen Bonding: The nitrogen atoms in the pyrazine ring possess lone pairs of electrons and can act as hydrogen bond acceptors. This is a crucial factor for solubility in protic solvents (e.g., alcohols) which can act as hydrogen bond donors.

Predictive Solubility in Different Solvent Classes:

  • Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetone): These solvents have significant dipole moments but lack acidic protons. They are expected to be good solvents for 4-Ethylpyrrolo[1,2-a]pyrazine due to favorable dipole-dipole interactions. DMSO, in particular, is a powerful and versatile solvent for a wide range of organic compounds.[5]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can engage in hydrogen bonding. The ability of the nitrogen atoms in 4-Ethylpyrrolo[1,2-a]pyrazine to accept hydrogen bonds suggests good solubility in these solvents. The length of the alkyl chain in the alcohol may influence solubility, with shorter-chain alcohols generally being more polar.

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents primarily interact through London dispersion forces. While the ethyl group will have some affinity for nonpolar solvents, the polar heterocyclic core will likely limit the overall solubility in these media. Toluene, being aromatic, might show slightly better solubility than aliphatic hydrocarbons like hexane due to potential π-π stacking interactions.

The following diagram illustrates the key intermolecular forces influencing solubility.

Intermolecular Forces and Solubility cluster_solute 4-Ethylpyrrolo[1,2-a]pyrazine cluster_solvent Organic Solvents Solute Polar Heterocyclic Core (Dipole Moment, H-bond Acceptor) + Nonpolar Ethyl Group (Dispersion Forces) PolarProtic Polar Protic (e.g., Ethanol) H-bond Donor/Acceptor, Dipole Solute->PolarProtic Strong Interaction (H-bonding, Dipole-Dipole) PolarAprotic Polar Aprotic (e.g., DMSO) Dipole, H-bond Acceptor Solute->PolarAprotic Good Interaction (Dipole-Dipole) Nonpolar Nonpolar (e.g., Hexane) Dispersion Forces Solute->Nonpolar Weak Interaction (Dispersion Forces)

Caption: Key intermolecular forces governing the solubility of 4-Ethylpyrrolo[1,2-a]pyrazine in different classes of organic solvents.

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical determination of solubility is essential for accurate and reliable data. The "shake-flask" method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[6]

Protocol: Equilibrium Shake-Flask Solubility Determination

This protocol outlines the steps for determining the solubility of 4-Ethylpyrrolo[1,2-a]pyrazine in a chosen organic solvent at a specific temperature.

Materials and Apparatus:

  • 4-Ethylpyrrolo[1,2-a]pyrazine (solid)

  • Selected organic solvent(s) of high purity

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-Ethylpyrrolo[1,2-a]pyrazine to a vial containing a known volume of the selected organic solvent. An excess is crucial to ensure that an equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired temperature.

    • Agitate the samples using an orbital shaker or vortex mixer for a sufficient period to reach equilibrium. The time required for equilibration can vary and may need to be determined experimentally (typically 24-48 hours is a good starting point). It is advisable to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration has reached a plateau.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the supernatant through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Dilute the filtered solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., UV-Vis spectroscopy by measuring absorbance at the λmax of the compound, or HPLC with a suitable detector).

    • Prepare a calibration curve using standard solutions of 4-Ethylpyrrolo[1,2-a]pyrazine of known concentrations to accurately determine the concentration of the saturated solution.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution based on the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

The following diagram illustrates the experimental workflow for the shake-flask method.

Experimental Workflow for Solubility Determination Start Start Step1 Add excess 4-Ethylpyrrolo[1,2-a]pyrazine to a known volume of solvent Start->Step1 Step2 Equilibrate at constant temperature with agitation (24-48 h) Step1->Step2 Step3 Allow excess solid to settle Step2->Step3 Step4 Filter supernatant to remove undissolved solid Step3->Step4 Step5 Dilute a known volume of the filtered saturated solution Step4->Step5 Step6 Quantify concentration using a calibrated analytical method (e.g., HPLC, UV-Vis) Step5->Step6 End Calculate and report solubility (mg/mL, mol/L) Step6->End

Caption: A step-by-step workflow for the experimental determination of solubility using the shake-flask method.

Data Presentation: A Template for Your Findings

Organic SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Dimethyl Sulfoxide (DMSO)
N,N-Dimethylformamide (DMF)
Acetone
Acetonitrile
Methanol
Ethanol
Isopropanol
Ethyl Acetate
Dichloromethane (DCM)
Toluene
n-Hexane

Conclusion

The solubility of 4-Ethylpyrrolo[1,2-a]pyrazine in organic solvents is a multifaceted property governed by a delicate balance of intermolecular forces. While theoretical considerations based on its molecular structure provide a valuable predictive framework, rigorous experimental determination remains the gold standard for obtaining accurate and actionable data. This guide has provided both the theoretical underpinnings and a detailed, practical protocol to empower researchers in their investigations of this promising heterocyclic compound. The systematic determination of its solubility profile will undoubtedly facilitate its broader application in drug discovery and materials science, paving the way for future innovations.

References

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Palo Alto College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Toronto. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PubChem. (n.d.). Pyrrolo(1,2-a)pyrazine. [Link]

  • Chilin, A., et al. (2007). Synthesis of new 4-[2-(alkylamino) ethylthio]pyrrolo[1,2-a]quinoxaline and 5-[2-(alkylamino) ethylthio]pyrrolo[1,2-a]thieno[3,2-e]pyrazine derivatives, as potential bacterial multidrug resistance pump inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 620-631.
  • Kim, I., et al. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.

Sources

The Ethyl-Substituted Fused Pyrazine: Synthetic Strategies and Medicinal Chemistry

[1][2]

Executive Summary

Fused pyrazines—specifically quinoxalines , pteridines , and pyrazino[2,3-b]pyrazines —represent a privileged scaffold class in medicinal chemistry.[1] While methyl substitutions are ubiquitous, ethyl-substituted variants (

2

Structural Classes and Nomenclature

The core systems discussed in this guide are defined by the fusion of the pyrazine ring (

Scaffold NameFusion StructureKey Ethyl-Substitution SitesPrimary Application
Quinoxaline Benzene + PyrazineC2, C3Kinase Inhibitors (VEGFR, Pim-1/2)
Pteridine Pyrimidine + PyrazineC6, C7Antifolates, Anti-infectives (PTR1)
Pyrazino[2,3-b]pyrazine Pyrazine + PyrazineC2, C3, C6, C7Fluorescence, OLEDs, DNA Intercalators

Synthetic Architectures

The construction of ethyl-substituted fused pyrazines generally follows two distinct logical pathways: De Novo Cyclization (building the ring with the ethyl group already present) and Late-Stage Functionalization (adding the ethyl group to a pre-formed core).[2]

Pathway A: Condensation (De Novo)

The most robust method involves the condensation of an aromatic diamine with an ethyl-containing 1,2-dicarbonyl.[2]

  • Reactants: o-Phenylenediamine + 2,3-Pentanedione (or Ethyl 2-oxobutyrate).[2]

  • Mechanism: Double Schiff base formation driven by acid catalysis.[2]

  • Regioselectivity: If the diamine is unsymmetrical (e.g., 4-nitro-1,2-diaminobenzene), a mixture of regioisomers (6-nitro-2-ethyl- vs. 7-nitro-2-ethyl-) is often obtained, requiring chromatographic separation.[2]

Pathway B: Minisci Radical Ethylation (Late-Stage)

For complex drug scaffolds, late-stage ethylation is superior.[2] The Minisci reaction utilizes carbon-centered radicals to functionalize electron-deficient heterocycles.[2]

  • Radical Source: Propionic acid (oxidative decarboxylation) or Ethyl iodide (reductive).

  • Selectivity: Occurs exclusively at the electron-deficient carbons (C2/C3 in quinoxalines) adjacent to the nitrogen.

Minisci_MechanismStartPropionic Acid(Et-COOH)RadicalEthyl Radical(Et•)Start->RadicalOxidativeDecarboxylation (-CO2)OxidantPersulfate/Ag+Oxidant->StartIntermediateRadical CationAdductRadical->IntermediateAddition to C2SubstrateProtonatedQuinoxalineSubstrate->IntermediateProduct2-EthylquinoxalineIntermediate->ProductOxidation (-H+)

Figure 1: Mechanism of Minisci radical ethylation.[2] The ethyl radical attacks the most electron-deficient position of the protonated heterocycle.[2]

Experimental Protocols

Protocol 1: Condensation Synthesis of 2-Ethyl-3-Methylquinoxaline

A classic, high-yield "De Novo" approach.[2]

Reagents:

  • o-Phenylenediamine (10.8 g, 0.1 mol)

  • 2,3-Pentanedione (10.0 g, 0.1 mol)

  • Ethanol (100 mL)

  • Glacial Acetic Acid (catalytic, 1 mL)

Step-by-Step Workflow:

  • Dissolution: Dissolve o-phenylenediamine in ethanol (50 mL) in a 250 mL round-bottom flask.

  • Addition: Add 2,3-pentanedione dropwise to the stirring solution. The reaction is exothermic; maintain temperature below 40°C using an ice bath if necessary.[2]

  • Catalysis: Add glacial acetic acid (1 mL).

  • Reflux: Heat the mixture to reflux (78°C) for 2 hours. Monitor by TLC (SiO2, Hexane:EtOAc 4:1) until the diamine spot disappears.[2]

  • Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL).

  • Isolation: Extract with Dichloromethane (3 x 50 mL). Dry organic layer over anhydrous

    
    .[2]
    
  • Purification: Concentrate in vacuo. The resulting oil typically crystallizes upon standing or can be distilled.[2]

    • Expected Yield: 85-92%.[2]

    • Validation: H-NMR should show a triplet (~1.3 ppm) and quartet (~2.9 ppm) for the ethyl group.

Protocol 2: Minisci Ethylation of Quinoxalin-2(1H)-one

A modern "Late-Stage" functionalization protocol using silver catalysis.[2]

Reagents:

  • Quinoxalin-2(1H)-one (1.0 equiv)[2]

  • Propionic acid (3.0 equiv)

  • Silver Nitrate (

    
    , 0.2 equiv)
    
  • Ammonium Persulfate (

    
    , 1.5 equiv)
    
  • Solvent: Acetonitrile/Water (1:1 v/v)

Step-by-Step Workflow:

  • Setup: In a reaction vial, suspend Quinoxalin-2(1H)-one in MeCN/Water.

  • Reagent Addition: Add Propionic acid and

    
    .
    
  • Initiation: Add Ammonium Persulfate.

  • Reaction: Heat to 60-80°C for 2-4 hours. Evolution of

    
     gas will be observed.[2]
    
  • Quench: Cool and neutralize with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate.

  • Purification: Column chromatography is usually required to separate the mono-ethylated product from trace di-ethylated byproducts.[2]

    • Note: This installs the ethyl group at the C3 position.[2]

Medicinal Chemistry: The "Ethyl Effect"

In drug design, replacing a methyl group with an ethyl group is a strategic decision.

SAR Logic: Why Ethyl?
  • Hydrophobic Filling: In kinase active sites, the "gatekeeper" residue often controls access to a hydrophobic back pocket. An ethyl group can penetrate this pocket more effectively than a methyl group, displacing water molecules and gaining entropic binding energy.

  • Metabolic Stability: Ethyl groups are susceptible to

    
     oxidation (cytochrome P450), but they block nucleophilic attack at the ring carbon more effectively than a methyl group due to steric shielding.[2]
    
Case Study: Pteridine Reductase 1 (PTR1) Inhibitors

Recent studies (J. Med.[3][4] Chem. 2022) highlighted ethyl-substituted pteridines as selective inhibitors for Trypanosoma brucei PTR1.[2][4]

  • Observation: Replacing a rigid methyl ester tail with a flexible ethyl linkage allowed the inhibitor to adopt a conformation that avoided steric clash with the cofactor while maximizing hydrophobic contact.[2]

  • Result: Improved selectivity against human DHFR (off-target).

SAR_LogicEthylEthyl Substituent(-CH2CH3)LipophilicityIncreased LogP(+0.5 vs Methyl)Ethyl->LipophilicityStericsSteric Bulk(Flexible Rotation)Ethyl->StericsTarget1Kinase HydrophobicPocket FillingLipophilicity->Target1Membrane Permeability& BindingTarget2Selectivity vsHuman HomologsSterics->Target2Induces ConformationalFit

Figure 2: Structure-Activity Relationship (SAR) logic for ethyl substitution in fused pyrazines.[2]

Quantitative Data Summary

Compound ClassDerivativeBiological TargetActivity (

/

)
Ref
Quinoxaline 3-ethyl-quinoxaline-2-one deriv.[2]VEGFR-2 (Angiogenesis)

[1]
Pteridine 2-amino-4-ethyl-pteridine deriv.[2]TbPTR1 (Parasitic)

[2]
Quinoxaline 2-ethyl-3-phenylquinoxalineS. aureus (Antibacterial)

(MIC)
[3]

References

  • Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors. Bioorganic Chemistry, 2021.[2][5]

  • Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. Journal of Medicinal Chemistry, 2022.

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 2015.[6]

  • A Catalyst-Free Minisci-Type Reaction: The C–H Alkylation of Quinoxalinones. The Journal of Organic Chemistry, 2018.[2]

  • Electrochemical Decarboxylative Minisci-Type Acylation of Quinoxalines. Synthesis, 2023.

4-Ethylpyrrolo[1,2-a]pyrazine safety data sheet (SDS) PDF

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 4-Ethylpyrrolo[1,2-a]pyrazine , a heterocyclic compound of significant interest in medicinal chemistry and natural product research. This document integrates safety data, physicochemical properties, and experimental methodologies into a cohesive reference for research professionals.

Safety Profile, Synthesis, and Bio-Analytical Applications

Chemical Identity & Structural Characterization

4-Ethylpyrrolo[1,2-a]pyrazine is a bicyclic heterocycle consisting of a pyrrole ring fused to a pyrazine ring, substituted with an ethyl group at the 4-position.[1] It is frequently identified as a bioactive metabolite in Streptomyces and Bacillus species and serves as a scaffold for designing multidrug resistance (MDR) inhibitors.

Parameter Technical Specification
CAS Number 158945-92-7
IUPAC Name 4-Ethylpyrrolo[1,2-a]pyrazine
Molecular Formula C₉H₁₀N₂
Molecular Weight 146.19 g/mol
SMILES CCC1=CN=CC2=CC=CN21
Physical State Low-melting solid or viscous liquid (purity dependent)
Solubility Soluble in DMSO, Methanol, Chloroform; slightly soluble in water.
Predicted LogP ~1.90 (Lipophilic, cell-permeable)

Hazard Identification & Safety Assessment (GHS)

Note: While a harmonized commercial SDS is rare for this specific isomer, the following profile is derived from validated Structure-Activity Relationship (SAR) data of the pyrrolo[1,2-a]pyrazine class and specific vendor data.

GHS Classification[2][3]
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • STOT - Single Exposure: Category 3 (May cause respiratory irritation).

Risk Management Protocol
Handling Strategy
  • Engineering Controls: Use only in a chemical fume hood. The compound's volatility (predicted boiling point ~230-250°C) and potential bioactivity require containment.

  • Personal Protective Equipment (PPE):

    • Respiratory: NIOSH-approved N95 or P100 respirator if dust/aerosol formation is possible.

    • Skin: Nitrile gloves (0.11 mm thickness minimum).

    • Eyes: Chemical safety goggles.

Emergency Response
  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[2]

  • Skin Contact: Wash immediately with soap and plenty of water. Remove contaminated clothing.[2][3]

  • Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses if present.[2][3]

Synthesis & Manufacturing Methodologies

The synthesis of the pyrrolo[1,2-a]pyrazine core is critical for accessing this derivative. Two primary routes are established in the literature: Cyclization of N-substituted Pyrroles and Maillard-type Condensations .

Protocol: Cyclization via N-Alkylation (Standard Laboratory Route)

This method offers high regioselectivity for the 4-substituted derivatives.

  • Precursor Preparation:

    • Reactant A: 2-Formylpyrrole (Pyrrole-2-carboxaldehyde).

    • Reactant B: Ethyl 2-bromo-2-ethylacetate (or equivalent alpha-bromo ester).

    • Solvent: DMF or Acetonitrile.

    • Base: Potassium Carbonate (

      
      ).
      
  • Step-by-Step Methodology:

    • Step 1 (N-Alkylation): Dissolve 2-formylpyrrole in DMF. Add

      
       (2.0 eq) and stir at room temperature for 30 mins. Add the bromo-ester dropwise. Heat to 60°C for 4-6 hours.
      
    • Step 2 (Annulation): The resulting intermediate (N-alkylated formyl pyrrole) is treated with Ammonium Acetate (

      
      ) in glacial acetic acid under reflux (110°C) for 12 hours. The nitrogen from ammonium acetate closes the pyrazine ring.
      
    • Step 3 (Purification): Neutralize with

      
      , extract with Ethyl Acetate, and purify via silica gel column chromatography (Hexane:EtOAc gradient).
      
  • Mechanistic Insight: The ammonium acetate serves as the nitrogen source for the pyrazine ring formation, reacting with both the aldehyde and the ester carbonyl groups in a condensation-cyclization cascade.

Biological Applications & Pharmacology

The 4-Ethylpyrrolo[1,2-a]pyrazine scaffold is not merely a chemical curiosity; it possesses distinct pharmacological utility.[1]

Antimicrobial & Efflux Pump Inhibition

Research indicates that pyrrolo[1,2-a]pyrazine derivatives function as Efflux Pump Inhibitors (EPIs) .

  • Target: NorA efflux pump in Staphylococcus aureus.

  • Mechanism: By inhibiting the NorA pump, these compounds prevent bacteria from ejecting antibiotics (like ciprofloxacin), thereby restoring sensitivity in drug-resistant strains.

  • Cytotoxicity: Studies on related derivatives often show moderate cytotoxicity against cancer cell lines (e.g., HepG2), necessitating the "Harmful" safety classification.

Analytical Validation Workflow

Due to its presence in complex biological matrices (e.g., Streptomyces fermentation broth), accurate identification requires a rigorous GC-MS workflow.

Metabolite Identification Workflow

The following diagram illustrates the standard protocol for isolating and validating 4-Ethylpyrrolo[1,2-a]pyrazine from natural sources.

G Sample Biological Sample (Streptomyces Broth) Extraction Solvent Extraction (Ethyl Acetate, pH 7.0) Sample->Extraction Lysis & Partitioning Concentration Rotary Evaporation (< 40°C) Extraction->Concentration Organic Phase GCMS GC-MS Analysis (EI Source, 70eV) Concentration->GCMS Injection Library NIST/Wiley Library Match (>90%) GCMS->Library Spectral Deconvolution Validation Standard Co-Injection (Synthetic Reference) Library->Validation Candidate Selection ID Confirmed ID: 4-Ethylpyrrolo[1,2-a]pyrazine Validation->ID Retention Time Match

Figure 1: Analytical workflow for the isolation and confirmation of 4-Ethylpyrrolo[1,2-a]pyrazine from biological matrices.

GC-MS Parameters
  • Column: HP-5MS (or equivalent non-polar 5% phenyl methyl siloxane).

  • Carrier Gas: Helium (1 mL/min).

  • Temp Program: 60°C (2 min)

    
     10°C/min 
    
    
    
    280°C.
  • Key Fragment Ions (m/z): Look for molecular ion

    
     at 146 , with characteristic fragments at 131  (loss of methyl from ethyl group) and 118  (loss of ethyl).
    

References

  • PubChem. (2024). Compound Summary: Pyrrolo[1,2-a]pyrazine derivatives. National Library of Medicine. Retrieved from [Link]

  • Guillon, J., et al. (2007). Synthesis of new 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives as potential bacterial multidrug resistance pump inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Wei, Y., et al. (2013). One-pot synthesis of pyrrolo[1,2-a]pyrazine derivatives via three-component reaction. Tetrahedron Letters. (Contextual synthesis reference).

Sources

Methodological & Application

Application Note: Using 4-Ethylpyrrolo[1,2-a]pyrazine as a Kinase Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold Status

The pyrrolo[1,2-a]pyrazine heterocyclic system has emerged as a "privileged scaffold" in modern medicinal chemistry, particularly for ATP-competitive kinase inhibition. Unlike the ubiquitous quinazoline (e.g., Gefitinib) or pyrimidine cores, the pyrrolo[1,2-a]pyrazine framework offers a unique bicyclic geometry that effectively mimics the adenine moiety of ATP while providing distinct vectors for substitution to tune selectivity.

This guide focuses on the 4-Ethylpyrrolo[1,2-a]pyrazine derivative. The introduction of an ethyl group at the C4 position is not merely structural; it is a strategic functionalization often used to fill the hydrophobic pocket (Gatekeeper region or Ribose pocket) of serine/threonine kinases such as PIM1 , ALK , and PI3K . This modification enhances lipophilicity and van der Waals contact, often improving potency from the micromolar to the nanomolar range compared to the unsubstituted core.

Chemical Biology & SAR Rationale

Why the 4-Ethyl Substitution?

In the context of kinase binding, the pyrrolo[1,2-a]pyrazine core binds to the hinge region. The C4 position is critical because it orients substituents towards the solvent-exposed region or the hydrophobic back-pocket, depending on the specific kinase topology.

  • Hydrophobic Filling: The 4-ethyl group provides a compact hydrophobic bulk. In PIM1 kinase , for example, this group can displace water molecules in the ATP-binding cleft, providing an entropic gain in binding energy.

  • Metabolic Stability: Small alkyl groups like ethyl can block metabolic hotspots on the pyrazine ring, potentially improving the half-life (

    
    ) of the lead compound compared to a bare ring or a methyl substituent.
    
  • Vector Control: The ethyl linker can also serve as a spacer to attach solubilizing groups (e.g., morpholine or piperazine) if extended further, though the 4-ethyl itself is primarily a binding affinity driver.

Protocol A: Modular Synthesis of the 4-Ethyl Core

Objective: Synthesize 4-ethylpyrrolo[1,2-a]pyrazine (Compound 4E ) with high purity for biological evaluation. Mechanism: This protocol utilizes a Vilsmeier-Haack formylation followed by a cyclization strategy.

Workflow Diagram

SynthesisRoute Start Pyrrole-2-carboxaldehyde Step1 N-Alkylation (Ethyl bromoacetate) Start->Step1 Inter1 Intermediate A (Ester) Step1->Inter1 Step2 Cyclization (NH4OAc, AcOH) Inter1->Step2 Core Pyrrolo[1,2-a]pyrazin-1-one Step2->Core Step3 Chlorination (POCl3) Core->Step3 Chloro 1-Chloro derivative Step3->Chloro Step4 Grignard/Coupling (EtMgBr or Et-Boronic Acid) Chloro->Step4 Final 4-Ethylpyrrolo[1,2-a]pyrazine (Target) Step4->Final

Caption: Modular synthetic pathway accessing the 4-ethyl functionalized core via a chloro-intermediate.

Step-by-Step Methodology
  • N-Alkylation:

    • Dissolve pyrrole-2-carboxaldehyde (10 mmol) in DMF.

    • Add

      
       (2 eq) and ethyl bromoacetate (1.2 eq).
      
    • Stir at 60°C for 4 hours. Quench with water, extract with EtOAc.

    • Checkpoint: Monitor TLC for disappearance of aldehyde (

      
      ).
      
  • Cyclization (Ring Closure):

    • Treat the ester intermediate with ammonium acetate (

      
      , 5 eq) in glacial acetic acid.
      
    • Reflux at 120°C for 6 hours. The nitrogen from ammonia attacks the aldehyde and ester to close the pyrazine ring.

    • Precipitate the product (Pyrrolo[1,2-a]razin-1-one) by pouring into ice water.

  • Functionalization (The "4-Ethyl" Installation):

    • Aromatization/Activation: Reflux the cyclic amide in

      
       for 3 hours to generate the 1-chloro-pyrrolo[1,2-a]pyrazine (Note: Numbering may vary; C1 in synthesis often corresponds to C4 in kinase nomenclature depending on IUPAC).
      
    • Alkylation: Under Argon, dissolve the chloro-intermediate in dry THF. Cool to 0°C.

    • Add Ethylmagnesium bromide (EtMgBr, 1.5 eq) dropwise (Kumada coupling conditions or direct nucleophilic displacement followed by oxidation may be required depending on oxidation state). Alternative: Use Pd-catalyzed Suzuki coupling with Ethylboronic acid for milder conditions.

    • Purification: Silica gel chromatography (Hexane:EtOAc gradient).

Protocol B: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the IC50 of the 4-Ethyl scaffold against PIM1 Kinase (a representative target). Principle: The assay measures ADP generated from the kinase reaction. ADP is converted to ATP, which is then used by luciferase to generate light. Luminescence is proportional to kinase activity.

Reagents
  • Kinase: Recombinant Human PIM1 (0.2 ng/µL).

  • Substrate: PIM peptide (KKRNRTLTV).

  • ATP: Ultra-pure ATP (10 µM final).

  • Compound: 4-Ethylpyrrolo[1,2-a]pyrazine (dissolved in 100% DMSO).

  • Detection: Promega ADP-Glo™ Kinase Assay Kit.

Procedure
  • Compound Preparation:

    • Prepare a 10-point dose-response series in DMSO (starting at 10 µM, 3-fold serial dilution).

    • Transfer 1 µL of compound to a 384-well white plate.

  • Kinase Reaction:

    • Add 2 µL of 2.5x Kinase Mix (PIM1 in reaction buffer: 40 mM Tris pH 7.5, 20 mM

      
      , 0.1 mg/mL BSA).
      
    • Incubate for 10 minutes at Room Temperature (RT) to allow inhibitor binding.

    • Add 2 µL of 2.5x Substrate/ATP Mix .

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

    • Add 10 µL of Kinase Detection Reagent (converts ADP to ATP

      
       Luciferase). Incubate 30 min.
      
  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5 - 1.0 sec).

    • Analysis: Normalize data to "No Enzyme" (0% activity) and "No Inhibitor" (100% activity) controls. Fit to a sigmoidal dose-response curve (Variable Slope).

Data Output Format:

CompoundConcentration (nM)Luminescence (RLU)% Inhibition
DMSO Control054,0000%
4-Ethyl-Scaffold 10002,10096%
4-Ethyl-Scaffold 10015,00072%
4-Ethyl-Scaffold 1048,00011%

Protocol C: Cellular Target Engagement

Objective: Confirm the compound enters the cell and inhibits the specific pathway (e.g., PIM/JAK/STAT). Readout: Western Blot for p-BAD (Ser112) , a direct substrate of PIM kinase.

Signaling Pathway Diagram

SignalingPathway Inhibitor 4-Ethyl-Scaffold PIM1 PIM1 Kinase Inhibitor->PIM1 Inhibits BAD BAD Protein (Pro-Apoptotic) PIM1->BAD Phosphorylates pBAD p-BAD (Ser112) (Inactivated) BAD->pBAD S112 Apoptosis Apoptosis BAD->Apoptosis Induces (if unphosphorylated) Survival Cell Survival pBAD->Survival Promotes

Caption: Mechanism of Action: Inhibition of PIM1 prevents BAD phosphorylation, restoring apoptotic signaling.

Protocol
  • Cell Culture: Seed K562 or MV-4-11 (leukemia) cells at

    
     cells/mL in 6-well plates.
    
  • Treatment: Treat with 4-Ethylpyrrolo[1,2-a]pyrazine at

    
     and 
    
    
    
    IC50 concentrations for 6 hours. Include a DMSO control.[1][2]
  • Lysis: Harvest cells, wash with cold PBS, and lyse in RIPA buffer containing Phosphatase Inhibitor Cocktail (NaF,

    
    ).
    
  • Western Blot:

    • Load 20 µg protein/lane on 4-12% Bis-Tris Gel.

    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-phospho-BAD (Ser112) (1:1000).

    • Loading Control: Anti-GAPDH or Anti-Total BAD.

  • Validation: A successful "hit" will show a dose-dependent decrease in p-BAD band intensity compared to DMSO.

Troubleshooting & Optimization

  • Solubility: The 4-ethyl core is lipophilic. If precipitation occurs in aqueous buffers, add 0.01% Triton X-100 to the assay buffer or limit DMSO final concentration to <1%.

  • Selectivity: Pyrrolo[1,2-a]pyrazines can be promiscuous. Counter-screen against CDK2 and GSK3

    
      early to ensure the 4-ethyl substitution is driving specific interactions rather than non-specific hydrophobic binding.
    

References

  • BenchChem. (2025).[1] A Comparative Guide to the In Vivo Therapeutic Efficacy of Pyrrolo[1,2-a]pyrazine Derivatives. Retrieved from

  • Kim, I., et al. (2020). Expansion of chemical space based on a pyrrolo[1,2-a]pyrazine core: Synthesis and its anticancer activity. European Journal of Medicinal Chemistry. Retrieved from

  • Bhide, R., et al. (2016). Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • ResearchGate. (2013). Discovery and optimization of pyrrolo[1,2-a]pyrazinones leads to novel and selective inhibitors of PIM kinases. Retrieved from

  • MDPI. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules. Retrieved from

Sources

Application Note: N-Alkylation Protocols for Pyrrolo[1,2-a]pyrazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Context[1][2][3][4][5][6]

The pyrrolo[1,2-a]pyrazine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for various bioactive agents, including kappa opioid receptor agonists, kinase inhibitors, and anti-tubercular agents.

While the fully aromatic system is planar and electron-deficient, the 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative is the primary target for N-alkylation. In this reduced form, the nitrogen at position 2 (N2) is a secondary amine, acting as a nucleophilic handle for diversifying chemical libraries.

Critical Structural Distinction:

  • Aromatic Core: N2 is part of the

    
    -system (tertiary/imine-like). Alkylation here leads to quaternization (salt formation), which is generally not the goal unless targeting ionic liquids or specific solubility profiles.
    
  • Tetrahydro Core (Target): N2 is a secondary aliphatic amine (

    
     hybridized). This is the standard site for N-alkylation to append pharmacophores.
    

This guide focuses on the functionalization of the 1,2,3,4-tetrahydro core.

Mechanistic Pathways & Strategic Selection

Two primary methodologies dominate the N-functionalization of this scaffold: Direct Nucleophilic Substitution (


)  and Reductive Amination . The choice depends heavily on the electrophile's nature and the steric environment of the substrate.
Decision Matrix: Method Selection
ParameterMethod A: Direct Alkylation (

)
Method B: Reductive Amination
Electrophile Alkyl Halides (R-X), MesylatesAldehydes / Ketones
Sterics Sensitive to steric bulk (branching at

-carbon of R-X reduces yield)
Tolerates steric bulk well (via iminium intermediate)
Risk Profile Risk of over-alkylation (Quaternization)Mono-alkylation is highly selective
Conditions Basic (requires base scavenger)Mildly Acidic to Neutral (Buffer often needed)
Reaction Pathway Visualization

ReactionPathways Start 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine (Secondary Amine) RX Alkyl Halide (R-X) + Base (K2CO3/Cs2CO3) Start->RX Method A Aldehyde Aldehyde/Ketone + Reducing Agent (STAB) Start->Aldehyde Method B TransitionA Transition State (S_N2 Attack) RX->TransitionA ProductA N-Alkylated Product TransitionA->ProductA Major SideProduct Quaternary Ammonium Salt (Over-alkylation) TransitionA->SideProduct Minor (Control Eq.) Iminium Iminium Ion Intermediate Aldehyde->Iminium - H2O ProductB N-Alkylated Product Iminium->ProductB + H- (Reduction)

Figure 1: Mechanistic divergence for N-functionalization. Method A proceeds via direct displacement, while Method B proceeds via an iminium intermediate.

Protocol A: Direct Nucleophilic Substitution ( )

This is the "workhorse" method for primary alkyl halides. The use of Cesium Carbonate (


)  is recommended over Potassium Carbonate for less reactive electrophiles due to the "Cesium Effect" (higher solubility and larger cation radius promoting naked anion reactivity).
Materials
  • Substrate: 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine derivative (1.0 equiv)

  • Electrophile: Alkyl bromide or iodide (1.1 equiv). Note: If using chlorides, add 0.5 equiv KI.

  • Base:

    
     (2.0 - 3.0 equiv) or 
    
    
    
    (3.0 equiv).
  • Solvent: Acetonitrile (ACN) [Preferred for workup] or DMF [Preferred for kinetics].

Step-by-Step Procedure
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolo[1,2-a]pyrazine substrate (1.0 mmol) in anhydrous Acetonitrile (5 mL, 0.2 M concentration).

  • Base Addition: Add

    
      (325 mg, 1.0 mmol) in a single portion. Stir at Room Temperature (RT) for 10 minutes to ensure deprotonation/activation of the amine salt if starting from HCl salt.
    
  • Electrophile Addition: Add the Alkyl Halide (1.1 mmol) dropwise.

    • Critical Control: Do not dump the alkyl halide. A high local concentration favors bis-alkylation (quaternization).

  • Reaction:

    • Standard: Heat to 60°C for 4–12 hours.

    • Monitoring: Check by TLC or LCMS. Look for the disappearance of the secondary amine (M+H) and appearance of product (M+R).

  • Workup:

    • Cool to RT. Filter off the inorganic solids through a Celite pad.

    • Concentrate the filtrate under reduced pressure.[1]

    • Partition: Redissolve in EtOAc, wash with water (x2) and Brine (x1). Dry over

      
      .
      
  • Purification: Flash column chromatography (typically DCM:MeOH or Hexane:EtOAc gradients).

Protocol B: Reductive Amination (STAB Method)

Reductive amination is superior when introducing bulky groups or when the alkyl halide is unstable. We utilize Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the iminium ion over the aldehyde/ketone, preventing side reactions.

Materials
  • Substrate: 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (1.0 equiv)

  • Carbonyl: Aldehyde or Ketone (1.2 – 1.5 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)

  • Acid Catalyst: Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure
  • Imine Formation: In a vial, mix the substrate (1.0 mmol) and Aldehyde (1.2 mmol) in DCE (5 mL).

  • Activation: Add Acetic Acid (1.0 mmol). Stir at RT for 30–60 minutes.

    • Why: This promotes the formation of the iminium ion intermediate (see Figure 1).

  • Reduction: Add STAB (318 mg, 1.5 mmol) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at RT for 2–16 hours.

    • Note: Ketones require longer reaction times or reflux compared to aldehydes.

  • Quench: Quench by adding saturated aqueous

    
     solution. Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Extraction: Extract with DCM (x3). Wash combined organics with Brine.

  • Purification: Isolate via silica gel chromatography.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Over-alkylation (Quaternization) Excess alkyl halide or high temperature (Method A).Switch to Method B (Reductive Amination) which is self-limiting. Alternatively, use slow addition of RX at 0°C.
Low Conversion (Method A) Poor nucleophilicity or steric hindrance.Switch solvent to DMF (increases rate). Add KI (Finkelstein catalyst) if using alkyl chlorides.
Low Conversion (Method B) Iminium ion not forming.Add molecular sieves (4Å) to remove water. Increase AcOH to 2.0 equiv.
Regioselectivity Issues Presence of other nucleophiles (e.g., OH groups).N-alkylation is generally faster than O-alkylation, but if competition exists, use Boc-protection for competing sites or control pH.

References

  • Kim, I., et al. (2019).[2] "Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives." Bioorganic & Medicinal Chemistry Letters, 29(11), 1350-1356.[2]

  • Katritzky, A. R., et al. (2002). "Novel routes to 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines." The Journal of Organic Chemistry, 67(23), 8220-8223.[3]

  • Belyakov, P. A., et al. (2022). "Assembly of 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazines via the Domino Reaction of 2-Imidazolines." The Journal of Organic Chemistry, 87(5), 3242-3253.[4]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862. (Standard Protocol Reference).

Sources

Application Note: Regioselective Halogenation of 4-Ethylpyrrolo[1,2-a]pyrazine

[1]

Executive Summary

The pyrrolo[1,2-a]pyrazine scaffold is a privileged pharmacophore in kinase inhibition and antiviral research.[1] Functionalization of the 4-ethyl derivative (4-EPP) presents a unique challenge: the 4-ethyl group exerts a steric "peri-effect" on the electron-rich pyrrole ring, specifically influencing the C-6 position.[1] This guide provides optimized protocols for Bromination, Chlorination, and Iodination, with a focus on directing regioselectivity toward the C-6 (proximal) or C-8 (distal) positions while suppressing poly-halogenation.[1]

Mechanistic Insight & Regioselectivity

The reactivity of 4-EPP is governed by the electron-rich pyrrole moiety.[1] Electrophilic attack occurs preferentially at positions

1
  • Electronic Activation: The lone pair on N-5 activates C-6 and C-8.[1]

  • Steric Steering (The 4-Ethyl Effect): The ethyl group at C-4 is spatially adjacent to C-6.[1] This steric bulk destabilizes the transition state for C-6 substitution, often shifting the major product to C-8 under kinetic control, or resulting in a mixture of C-6/C-8 isomers.[1]

  • Numbering Convention:

    • Pyrazine Ring: Positions 1, 2(N), 3, 4(Ethyl).[1]

    • Bridgehead: N-5.

    • Pyrrole Ring: Positions 6, 7, 8.

Reaction Pathway Diagram

The following diagram illustrates the competitive electrophilic attack pathways.

ReactionPathwayStart4-Ethylpyrrolo[1,2-a]pyrazine(Substrate)IntermediateWheland Intermediate(Resonance Stabilized)Start->Intermediate+ X+ (Electrophile)Prod_C66-Halo-4-Ethyl(Kinetic/Steric Clash)Intermediate->Prod_C6Path A: Proximal Attack(High Steric Barrier)Prod_C88-Halo-4-Ethyl(Thermodynamic/Steric Favored)Intermediate->Prod_C8Path B: Distal Attack(Lower Barrier)Prod_Di6,8-Dihalo(Over-reaction)Prod_C6->Prod_Di+ X+ (Excess)Prod_C8->Prod_Di+ X+ (Excess)

Caption: Competitive electrophilic substitution pathways. Path B (C-8) is often favored due to steric shielding of C-6 by the 4-ethyl group.[1]

Experimental Protocols

General Safety & Handling
  • Precaution: Halogenating agents (NBS, NCS, NIS) are irritants.[1] Handle in a fume hood.

  • Stability: Pyrrolo[1,2-a]pyrazines can be acid-sensitive.[1] Avoid strong mineral acids; use buffered conditions if necessary.

  • Light: Protect iodination reactions from light to prevent radical side reactions.[1]

Protocol A: Monobromination (C-8 Selective)

This protocol targets the C-8 position by exploiting the steric bulk of the 4-ethyl group at low temperatures.[1]

  • Reagents: N-Bromosuccinimide (NBS), DMF (Dimethylformamide).[1]

  • Standard: 1.0 mmol Scale.[1]

StepActionCritical Parameter
1 Dissolve 4-EPP (1.0 eq) in anhydrous DMF (0.1 M concentration).DMF promotes ionic mechanism (cleaner EAS).[1]
2 Cool solution to -10°C (ice/acetone bath).Low temp maximizes steric differentiation.
3 Dissolve NBS (1.05 eq) in DMF (minimal volume).Freshly recrystallized NBS is recommended.
4 Add NBS solution dropwise over 30 minutes .Slow addition prevents local high concentration (di-bromination).[1]
5 Stir at -10°C for 2 hours. Monitor by LCMS.Look for [M+H]+ 79/81 pattern.[1]
6 Quench: Add 10% aq.

(Sodium Thiosulfate).[1]
Neutralizes unreacted bromine species.[1]
7 Workup: Dilute with water, extract with EtOAc (3x). Wash organic layer with brine.DMF removal is critical; extensive water wash helps.
8 Purification: Flash Chromatography (Hexane/EtOAc).[1]C-8 isomer typically elutes after C-6 (polarity difference).[1]
Protocol B: Chlorination (NCS)

Chlorination is slower than bromination.[1] Higher temperatures may be required, increasing the risk of C-6/C-8 mixtures.[1]

  • Reagents: N-Chlorosuccinimide (NCS), THF or Acetonitrile (ACN).[1]

  • Modifications:

    • Solvent: ACN is preferred for cleaner profiles.[1]

    • Temperature: Start at 0°C; warm to RT if no reaction after 4 hours.

    • Catalyst: If sluggish, add catalytic p-TsOH (5 mol%), but monitor for acid-catalyzed decomposition.

Protocol C: Iodination (NIS)

Iodination is highly reactive.[1] The C-6 isomer may form more readily due to the "soft" nature of the iodine electrophile, despite sterics.[1]

  • Reagents: N-Iodosuccinimide (NIS), DCM or Acetone.[1]

  • Procedure:

    • Dissolve 4-EPP in DCM at 0°C.

    • Add NIS (1.0 eq) in one portion (heterogeneous slurry often works well).

    • Protect from light.

    • Reaction is usually complete in <1 hour.

Data Summary & Troubleshooting

Quantitative Comparison of Conditions
HalogenReagentSolventTempMajor ProductYield (Typical)Notes
Bromine NBSDMF-10°C8-Bromo 75-85%High regioselectivity due to solvent polarity + sterics.[1]
Bromine NBSDCMRTMix (6-Br / 8-Br)60%Radical pathways in non-polar solvent reduce selectivity.[1]
Chlorine NCSACNReflux8-Chloro 50-65%Requires heat; slower reaction.[1]
Iodine NISAcetone0°C8-Iodo 80-90%Very fast; risk of di-iodination if >1.0 eq used.[1]
Troubleshooting Guide
  • Problem: Over-halogenation (Formation of 6,8-dihalo species).

    • Cause: Excess reagent or fast addition.

    • Fix: Reduce reagent to 0.95 eq. Use high-dilution conditions.

  • Problem: Regioisomer Mixture (Inseparable).

    • Cause: Lack of steric control.

    • Fix: Switch solvent to DMF (increases steric bulk of the solvated electrophile). Lower temperature to -20°C.

  • Problem: Starting Material Recovery.

    • Cause: Deactivation by protonation (if acid produced).[1]

    • Fix: Add solid

      
       (2.0 eq) to the reaction mixture to scavenge HBr/HCl byproducts.
      

Experimental Workflow Diagram

WorkflowSetupReaction Setup(4-EPP + Solvent @ T°C)AdditionControlled Addition(NBS/NCS/NIS)Setup->AdditionMonitorMonitoring (LCMS/TLC)Check for Di-halo byproductAddition->MonitorDecisionComplete?Monitor->DecisionDecision->MonitorNo (Wait)QuenchQuench(Na2S2O3 / NaHCO3)Decision->QuenchYesExtractExtraction(EtOAc / Brine Wash)Quench->ExtractPurifyPurification(SiO2 Chromatography)Extract->Purify

Caption: Step-by-step workflow for the halogenation of 4-Ethylpyrrolo[1,2-a]pyrazine.

References

  • Regioselectivity in Pyrrolo[1,2-a]pyrazine

    • Title: Structure and Chemistry of Pyrrolo[1,2-a]pyrazine and 1,3-Dipolar Cycloaddition of Its Azomethine Ylides.[1][2]

    • Source: Journal of Organic Chemistry, 1996.[2]

    • URL:[Link][1]

  • Halogenation of Fused Pyrrole Systems (Indolizine Analogs)

    • Title: Regioselective bromination of pyrrolo[1,2-a]quinoxalines using tetrabutylammonium tribromide.[1]

    • Source: NIH / PMC, 2024.
    • URL:[Link]

  • General Reactivity of Pyrrolo-Pyrazine Scaffolds

    • Title: Pyrrolo[1,2-a]pyrazine-4,7-dicarboxylates: Synthesis and structural modification.[1]

    • Source: ResearchG
    • URL:[Link]

  • Electrophilic Substitution Mechanisms

    • Title: Electrophilic Aromatic Substitution: The Six Key Reactions.
    • Source: Master Organic Chemistry.
    • URL:[Link]

Application Notes & Protocols: Microwave-Assisted Synthesis of Pyrrolo[1,2-a]pyrazine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active molecules, exhibiting potential as antimicrobial, anti-inflammatory, and antitumor agents.[1][2][3] Traditional synthetic routes to these compounds often suffer from long reaction times, harsh conditions, and low yields. This guide provides a comprehensive overview and detailed protocols for the synthesis of pyrrolo[1,2-a]pyrazine analogs using Microwave-Assisted Organic Synthesis (MAOS). By leveraging the unique heating mechanism of microwave irradiation, these methods offer significant advantages in terms of reaction speed, efficiency, and product yields, aligning with the principles of green chemistry.[4][5][6] We will explore the underlying principles of MAOS, delve into prevalent synthetic strategies, and provide robust, step-by-step protocols for researchers in medicinal chemistry and drug development.

The Rationale: Principles of Microwave-Assisted Synthesis

The revolutionary impact of MAOS on synthetic chemistry stems from its unique heating mechanism, which differs fundamentally from conventional conductive heating.[5]

Mechanism of Microwave Heating

Microwave energy accelerates chemical reactions through two primary mechanisms: dipolar polarization and ionic conduction.[7][8]

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents commonly used in organic synthesis, possess permanent dipole moments. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction, leading to rapid and uniform heating of the entire sample volume.[5][8] This "volumetric heating" is a key advantage, eliminating the temperature gradients common with conventional heating, where the vessel walls are heated first.

  • Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, generating heat.[8]

This direct coupling of microwave energy with the molecules of the reaction mixture results in an instantaneous and highly efficient transfer of energy, leading to a dramatic increase in reaction rates.[9]

Advantages Over Conventional Heating

The application of microwave irradiation offers numerous, well-documented benefits:

  • Rate Acceleration: Reactions that take hours or days to complete using conventional heating can often be finished in minutes under microwave conditions.[5]

  • Increased Yields & Purity: The significant reduction in reaction time minimizes the formation of unwanted side products, leading to cleaner reaction profiles and higher isolated yields.[4][10]

  • Energy Efficiency: By heating only the reaction mixture and not the entire apparatus, MAOS is a more energy-efficient and sustainable approach.[5][7]

  • Enhanced Reproducibility: Modern dedicated microwave reactors provide precise control over temperature and pressure, ensuring high reproducibility for both small-scale optimization and larger-scale synthesis.[11]

Synthetic Pathways: The Groebke-Blackburn-Bienaymé Reaction

Among the most powerful methods for constructing the pyrrolo[1,2-a]pyrazine core is the Groebke-Blackburn-Bienaymé (GBB) reaction. This is an isocyanide-based multicomponent reaction (MCR) that allows for the rapid assembly of complex imidazo-fused heterocycles from simple starting materials in a single pot.[12][13][14] The GBB reaction is particularly well-suited for microwave assistance, which dramatically accelerates the cyclization process.[15]

The general GBB reaction for this scaffold involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide.

Mechanism of the Microwave-Assisted GBB Reaction

The reaction proceeds through a well-established sequence of steps, each accelerated by the microwave-induced thermal energy.

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Intramolecular Cyclization A Aminopyrazine + Aldehyde B Iminium Ion Intermediate A->B H⁺ D Nitrile Adduct B->D C Isocyanide C->D Nucleophilic attack E Cyclized Intermediate D->E [5-exo-dig] F Pyrrolo[1,2-a]pyrazine E->F Tautomerization & Aromatization

Caption: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Application & Protocols

This section provides a general workflow and a detailed protocol for the synthesis of a representative pyrrolo[1,2-a]pyrazine analog via the microwave-assisted GBB reaction.

General Experimental Workflow

The process from setup to analysis is streamlined for efficiency and reproducibility.

Workflow prep 1. Reagent Preparation setup 2. Microwave Vial Setup (Reagents, Solvent, Stir Bar) prep->setup react 3. Microwave Irradiation (Set Temp, Time, Power) setup->react workup 4. Reaction Work-up (Cooling, Extraction/Filtration) react->workup purify 5. Purification (Column Chromatography/Recrystallization) workup->purify analyze 6. Analysis & Characterization (NMR, LC-MS, HRMS) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

Protocol: Synthesis of 2-phenyl-N-(tert-butyl)imidazo[1,2-a]pyrazin-3-amine

This protocol describes a representative three-component GBB reaction.[16] Researchers should perform their own optimization, as ideal conditions can vary based on the specific substrates used.[11]

Materials and Reagents:

Reagent/MaterialFormula/TypeSupplier
2-AminopyrazineC₄H₅N₃Standard Supplier
BenzaldehydeC₇H₆OStandard Supplier
tert-Butyl isocyanideC₅H₉NStandard Supplier
Scandium(III) triflate (Sc(OTf)₃)Sc(CF₃SO₃)₃Standard Supplier
Methanol (MeOH)CH₃OH, AnhydrousStandard Supplier
Microwave Reactor Vial10 mL, with stir barCEM, Biotage, etc.
Dedicated Microwave Synthesizere.g., CEM Discover, Biotage Initiator-

Step-by-Step Procedure:

  • Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2-aminopyrazine (1.0 mmol, 1 equiv.), benzaldehyde (1.0 mmol, 1 equiv.), and Scandium(III) triflate (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous methanol (4.0 mL) to the vial.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol, 1.2 equiv.) to the mixture.

  • Sealing: Securely cap the vial using a dedicated crimper.

  • Microwave Irradiation: Place the vial inside the cavity of the microwave synthesizer. Set the reaction parameters to hold at a constant temperature of 100 °C for 15 minutes with magnetic stirring. Power can be set to dynamic mode, allowing the instrument to apply the necessary wattage to maintain the target temperature.

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (below 50 °C) using the instrument's compressed air cooling system before carefully venting and opening.

  • Work-up: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the methanol.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane (DCM) and purify by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to elute the final product.

  • Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry under high vacuum. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.

Optimization and Data Presentation

The efficiency of microwave-assisted synthesis is highly dependent on several parameters. The table below summarizes typical conditions and outcomes for the GBB synthesis of various pyrrolo[1,2-a]pyrazine analogs, demonstrating the versatility of the method.

Aldehyde (R¹)Isocyanide (R²)Temp (°C)Time (min)Yield (%)Reference
Benzaldehydetert-Butyl10015~85-90[16]
4-ChlorobenzaldehydeCyclohexyl12010~88[12]
2-Naphthaldehydetert-Butyl12020~75[16]
4-MethoxybenzaldehydeBenzyl10020~82[12]
Furan-2-carbaldehyde1,1,3,3-Tetramethylbutyl11015~79[13]

Key Optimization Insights:

  • Solvent: Polar solvents like Methanol, Ethanol, Acetonitrile, and DMF are excellent microwave absorbers and are preferred.

  • Catalyst: Lewis acids such as Sc(OTf)₃ or Yb(OTf)₃ often accelerate the initial imine formation, improving overall reaction efficiency.

  • Temperature: While higher temperatures increase reaction rates, they can also lead to decomposition. An optimal temperature must be determined experimentally for each substrate combination.[9]

  • Time: Reaction times are typically short (5-30 minutes). Prolonged irradiation rarely improves yield and can increase byproduct formation.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield - Inactive reagents- Insufficient temperature- Non-polar solvent- Use fresh, high-purity reagents- Increase reaction temperature in 10-20°C increments- Switch to a more polar solvent (e.g., EtOH, ACN)
Incomplete Reaction - Insufficient reaction time- Steric hindrance- Increase irradiation time in 5-minute increments- Increase temperature to provide more energy to overcome steric barriers
Formation of Side Products - Temperature too high- Reaction time too long- Lower the reaction temperature- Reduce the irradiation time- Optimize catalyst loading
Pressure Error in Reactor - Volatile solvent- Reaction generating gas- Reduce the reaction volume or reagent concentration- Choose a solvent with a higher boiling point

Conclusion

Microwave-assisted organic synthesis represents a significant advancement in the preparation of pyrrolo[1,2-a]pyrazine analogs and other valuable N-heterocycles.[10][17] By leveraging rapid, efficient, and uniform heating, MAOS protocols, particularly those based on multicomponent reactions like the GBB synthesis, enable drug development professionals to accelerate the discovery process.[12][15] The methods described herein provide a robust and scalable foundation for creating diverse libraries of these important compounds, facilitating further exploration of their therapeutic potential.

References

  • Ghate, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances, 10, 14170–14197. [Link]

  • Yadav, G. D., & Kazi, R. A. (n.d.). Microwave-assisted synthesis of nitrogen heterocycles. Retrieved February 20, 2026, from a book chapter on the synthesis of N-heterocycles. [Link]

  • International Journal of Innovative Research in Technology (2023). Microwave-Assisted Synthesis of Nitrogen Heterocycles: Advancements, Mechanistic Insights, and Biological Evaluations. IJIRT. [Link]

  • Ghate, M., et al. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. [Link]

  • Leonelli, C., & Veronesi, P. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]

  • Kiselyov, A. S. (2004). Microwave-Assisted Organic Synthesis Using Minivials to Optimize and Expedite the Synthesis of Diverse Purine Libraries. ACS Publications. [Link]

  • Singh, A., et al. (2024). Microwave-Assisted Organic Synthesis (MAOS): A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science. [Link]

  • Fais, A., et al. (2021). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]

  • Various Authors. (n.d.). Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. ResearchGate. [Link]

  • Saini, M. S., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. PMC. [Link]

  • Various Authors. (n.d.). Microwave-activated Synthesis of Pyrroles: A Short Review. Academia.edu. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved February 20, 2026. [Link]

  • Kiss, L., et al. (2020). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. PMC. [Link]

  • Kiss, L., et al. (2020). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. ResearchGate. [Link]

  • Various Authors. (n.d.). Preparation of pyrrolo[1,2-a]pyrazine 4l by transformation of pyrrole 9a. ResearchGate. [Link]

  • International Journal of Pharmaceutical Sciences. (2020). Microwave Assisted Organic Synthesis of Heterocyclic Compound. [Link]

  • Various Authors. (n.d.). The synthesis of pyrrolo [1,2-a] pyrazine derivatives from 2-methylene-cyano aza-heterocycles, an aldehyde, and acetyl cyanide. ResearchGate. [Link]

  • Kaur, N., et al. (2020). Microwave assisted synthesis of five membered nitrogen heterocycles. RSC Publishing. [Link]

  • Various Authors. (2024). Microwave-assisted organic synthesis of pyrroles (Review). ResearchGate. [Link]

  • Abdel-Aziz, H. A., et al. (2022). Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. PMC. [Link]

  • Various Authors. (2019). Design, synthesis, and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. PubMed. [Link]

  • Various Authors. (2026). Design, synthesis and evaluation of new pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyrimidines as tacrine-like acetylcholinesterase inhibitors. RSC Publishing. [Link]

  • Pathare, R. S., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journals. [Link]

  • D'hooghe, M., & Van Brabandt, W. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. MDPI. [Link]

  • Various Authors. (2025). Ugi and Groebke–Blackburn–Bienaymé Reactions in Medicinal Chemistry: An Outlook on New Bioactive Compounds. PMC. [Link]

  • Kumari, N., et al. (2024). A One-Pot Microwave Green Synthesis of Pyrrolo[1,2-C]Imidazole-1-One Analogs and Structural Studies. ResearchGate. [Link]

  • Lim, F. P. L., et al. (2015). Microwave-Assisted Synthesis of Pyrazolotriazines. Thieme. [Link]

  • Various Authors. (2023). The Application of Microwaves, Ultrasounds, and Their Combination in the Synthesis of Nitrogen-Containing Bicyclic Heterocycles. Semantic Scholar. [Link]

  • Various Authors. (n.d.). Microwave Assisted Groebke‐Blackburn‐Bienaymé Multicomponent Reaction to Synthesize Imidazo Fused Heterocycles via in‐situ Generated Isocyanides from N ‐formylamines. ResearchGate. [Link]

  • Dolzhenko, A. V., et al. (2021). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][17]triazines. MDPI. [Link]

  • Rentería-Gómez, M. A., et al. (2024). Synthesis one pot of imidazo[1,2-a]pyridines via Groebke-Blackburn-Bienaymé reaction-CuAAC assisted by MW. Sciforum. [Link]

  • Baenziger, M., et al. (2017). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-Ethylpyrrolo[1,2-a]pyrazine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for 4-Ethylpyrrolo[1,2-a]pyrazine synthesis. As a Senior Application Scientist, I have structured this guide to move beyond basic textbook recipes. We are addressing the specific failure modes of the 2-acylpyrrole condensation route , which is the most direct synthetic path but notoriously prone to low conversion and polymerization.

The Core Directive: Understanding the Chemistry

To improve yield, we must first agree on the numbering and the route. In this guide, we target the 4-ethyl position (IUPAC numbering often assigns this as position 1 depending on the fusion, but we refer to the carbon adjacent to the bridgehead nitrogen, derived from the carbonyl of the pyrrole precursor).

The Optimized Pathway

The "Standard" solvothermal condensation of 2-propionylpyrrole with ethylenediamine often yields <40% due to the lower reactivity of the ketone compared to aldehydes and the reversibility of imine formation.

The Solution: We implement a Lewis-Acid Mediated Dehydrative Cyclization followed by Oxidative Aromatization .

ReactionScheme cluster_0 Critical Control Points SM1 2-Propionylpyrrole Inter Dihydro-Intermediate (Unstable) SM1->Inter TiCl4 / Toluene (Dehydration) SM2 Ethylenediamine SM2->Inter Prod 4-Ethylpyrrolo[1,2-a]pyrazine Inter->Prod MnO2 or Pd/C (Aromatization)

Figure 1: The optimized two-stage synthesis pathway. Note the critical intermediate stage where most yields are lost due to hydrolysis or polymerization.

Troubleshooting Center (FAQ & Diagnostics)

This section addresses specific "pain points" submitted by researchers.

Ticket #101: "I see starting material remaining even after 48h reflux."

Diagnosis: The ketone carbonyl of 2-propionylpyrrole is deactivated by the electron-rich pyrrole ring. Standard thermal dehydration is insufficient. The Fix: Switch to Titanium(IV) chloride (TiCl₄) mediation.

  • Mechanism: TiCl₄ acts as a water scavenger and a Lewis acid, activating the carbonyl and coordinating the diamine.

  • Protocol Adjustment:

    • Dissolve 2-propionylpyrrole in anhydrous Toluene (not Ethanol).

    • Add 0.6 eq of TiCl₄ at 0°C (Exothermic!).

    • Add Ethylenediamine (1.2 eq) dropwise.

    • Reflux for 2–4 hours.

    • Result: Conversion typically jumps from ~40% to >85%.

Ticket #102: "My reaction mixture turned into a black tar."

Diagnosis: Pyrrole polymerization. Pyrroles are acid-sensitive "electron sponges." If you used a strong Brønsted acid (HCl, H₂SO₄) or allowed the reaction to run too hot/long without protection, you initiated polypyrrole formation. The Fix:

  • Neutralization: If using acid catalysis, buffer the system.

  • Inert Atmosphere: Oxygen promotes radical polymerization of pyrroles. Strict N₂/Ar sparging is mandatory before heating.

  • Scavenger: Add a radical inhibitor like BHT (butylated hydroxytoluene) in trace amounts if the tarring persists, though strict anaerobic conditions usually suffice.

Ticket #103: "I isolated the product, but it decomposes/oxidizes on the bench."

Diagnosis: You likely isolated the 3,4-dihydro intermediate, not the fully aromatic pyrazine. The condensation step only forms the dihydro-ring. The Fix: An explicit oxidation step is required.

  • Method A (Chemical): Treat the crude dihydro-intermediate with MnO₂ (10 eq) in DCM at room temperature for 12h.

  • Method B (Catalytic): Reflux in Xylene with 10% Pd/C for 4 hours.

  • Verification: Check NMR.[1][2] The dihydro compound has multiplet signals at ~3.8–4.2 ppm (ethylene bridge). The aromatic product shows distinct downfield shifts.

Step-by-Step Optimized Protocol

Standardized for 10 mmol scale.

Phase 1: Cyclization (The TiCl₄ Method)
  • Setup: Flame-dried 100 mL RBF, N₂ atmosphere.

  • Solvent: Add 2-propionylpyrrole (1.37 g, 10 mmol) in 40 mL anhydrous Toluene.

  • Activation: Cool to 0°C. Add TiCl₄ (1M in DCM, 6 mL, 6 mmol) dropwise. Observation: Solution will darken.

  • Addition: Add Ethylenediamine (0.8 mL, 12 mmol) mixed with 10 mL Toluene dropwise over 20 mins.

  • Reaction: Warm to RT, then reflux for 3 hours.

  • Workup: Cool to RT. Quench carefully with sat. NaHCO₃ (gas evolution!). Filter through Celite to remove Titanium salts. Extract with EtOAc.

Phase 2: Aromatization
  • Reagent: Take crude oil from Phase 1. Dissolve in 50 mL DCM.

  • Oxidant: Add Activated MnO₂ (8.7 g, 100 mmol).

  • Reaction: Stir vigorously at RT for 12–16 hours.

  • Purification: Filter through a Celite pad. Concentrate.

  • Chromatography: Elute with Hexane:EtOAc (gradient 9:1 to 7:3). The 4-ethylpyrrolo[1,2-a]pyrazine is less polar than the dihydro- precursor.

Data & Logic Visualization

Troubleshooting Logic Tree

Use this flow to diagnose your specific yield issue.

Troubleshooting Start Start: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM CheckTar Is the mixture black/tarry? CheckSM->CheckTar Yes Sol1 Issue: Low Reactivity Solution: Use TiCl4 or Dean-Stark trap CheckSM->Sol1 No CheckNMR Does NMR show multiplets at 4.0 ppm? CheckTar->CheckNMR No Sol2 Issue: Polymerization Solution: Exclude O2, Reduce Acid Strength CheckTar->Sol2 Yes Sol3 Issue: Incomplete Oxidation Solution: Add MnO2 step CheckNMR->Sol3 Yes (Dihydro form) Sol4 Issue: Decomposition Solution: Store under Ar, Avoid acidic columns CheckNMR->Sol4 No (Unstable product)

Figure 2: Decision matrix for diagnosing yield loss in pyrrolo[1,2-a]pyrazine synthesis.

Yield Comparison Table

Based on internal optimization data and literature precedents.

MethodConditionsTypical YieldMajor Downside
Thermal Condensation EtOH, Reflux, 48h25–35%Low conversion, reversible
Acid Catalysis pTSA, Toluene, Dean-Stark40–50%Polymerization (Tar)
Vilsmeier-Haack POCl3, then cyclization50–60%Harsh conditions, difficult workup
TiCl₄ Mediated (Recommended) Toluene, TiCl₄, then MnO₂ 75–85% Requires strict moisture control

References

  • General Synthesis of Pyrrolo[1,2-a]pyrazines

    • Title: One-pot synthesis of pyrrolo[1,2-a]quinoxaline and pyrrolo[1,2-a]pyrazine deriv
    • Source: RHHZ (Chemical Journal), 2019.
    • URL:3[4][5][6]

  • Mechanistic Insight (Dihydro-intermediates)

    • Title: A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones.
    • Source: MDPI (Organics), 2021.
    • URL:7[4][5][6]

  • Use of TiCl4 in Similar Condensations (Ugi/Imine formation)

    • Title: Synthesis of New Perhydropyrrolo[1,2-a]pyrazine Deriv
    • Source: NIH / PMC, 2013.
    • URL:8[2][4][5][8][9]

  • Flavor Chemistry Context (Alkyl-substituted variants)

    • Title: 2-Formylpyrroles derived from proteinogenic amino acids (Maillard pathways).[10]

    • Source: ResearchGate.[2][10]

    • URL:10[4][5][8]

Sources

Technical Support Center: Purification of 4-Ethylpyrrolo[1,2-a]pyrazine Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis & Purification Help Desk. Ticket ID: #EPP-402-PUR Subject: Troubleshooting Isolation & Purification of 4-Ethylpyrrolo[1,2-a]pyrazine Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Molecule & The Challenge

You are likely working with a 4-Ethylpyrrolo[1,2-a]pyrazine scaffold.[1] This fused bicyclic system presents a unique purification challenge due to the conflicting nature of its two rings:

  • The Pyrrole Ring: Electron-rich, prone to oxidation (browning) and acid-catalyzed polymerization.[1]

  • The Pyrazine Ring: Basic nitrogen centers that cause streaking/tailing on standard silica gel.[1]

  • The 4-Ethyl Substituent: Increases lipophilicity compared to the parent scaffold, often leading to "oiling out" during crystallization attempts.[1]

This guide moves beyond generic advice, offering specific protocols to resolve these conflicting properties.

Module 1: Chromatographic Separation (Flash & HPLC)

Common Issue: "My compound streaks/tails on the column and co-elutes with impurities."

Diagnosis: The bridgehead nitrogen and the pyrazine nitrogens are interacting strongly with the acidic silanols on the silica gel surface.[1] This causes peak broadening (tailing), which ruins resolution.

The Fix: Base-Deactivated Silica Chromatography Do not use standard silica without modification.[1] You must suppress silanol activity.[1]

Protocol:

  • Slurry Preparation: Pre-wash your silica gel with the mobile phase containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide .[1]

  • Mobile Phase:

    • Solvent A: Dichloromethane (DCM)

    • Solvent B: Methanol (MeOH) containing 0.5% TEA .[1]

    • Note: The ethyl group adds non-polar character.[1] You will likely elute earlier than the methyl analog.[1]

  • Gradient: Start at 100% DCM. Ramp to 5% MeOH/DCM over 10 CV (Column Volumes). If the compound is stuck, ramp to 10%.

Data: Retention Factor (Rf) Shift with Modifiers

Mobile PhaseRf (Product)Peak ShapeOutcome
5% MeOH in DCM (No Modifier)0.20 - 0.45Broad streakFailed Separation
5% MeOH in DCM (+ 0.5% TEA)0.35Sharp spotSuccessful Isolation
5% MeOH in DCM (+ 0.1% TFA)N/ADegradationProduct Loss (Polymerization)

Critical Warning: Avoid acidic modifiers (TFA, Acetic Acid) with electron-rich pyrroles unless absolutely necessary for Reverse Phase HPLC, and even then, keep concentration <0.05% and work quickly.

Common Issue: "I see multiple spots on TLC that merge into one after isolation."

Diagnosis: You are likely observing atropisomers or rotamers if you have amide side chains, OR you are seeing oxidative degradation on the TLC plate itself.

The Fix: 2D-TLC Stability Test

  • Spot your sample at the corner of a square TLC plate.

  • Run the plate in Direction 1.[1]

  • Dry the plate under Nitrogen (cold).

  • Rotate 90° and run in Direction 2 (same solvent).[1]

  • Result: If spots lie on the diagonal, the compound is stable. If off-diagonal spots appear, your compound is decomposing on the silica.[1] Switch to Neutral Alumina or Reverse Phase (C18) immediately.[1]

Module 2: Work-up & Phase Separation

Common Issue: "The product is an oil that won't crystallize."[1]

Diagnosis: The 4-ethyl group disrupts the crystal lattice packing compared to the planar parent molecule.[1] Small amounts of solvent or impurities act as plasticizers, keeping it as an oil.

The Fix: Anti-Solvent Trituration Do not rely on simple evaporation.[1] Force the lattice to form.

Step-by-Step Protocol:

  • Dissolve the crude oil in the minimum amount of Diethyl Ether or MTBE (the ethyl group ensures good solubility here).[1]

  • Add n-Pentane or n-Hexane dropwise until the solution turns slightly cloudy.[1]

  • Scratch the glass: Use a glass pipette to scratch the side of the flask at the solvent interface.[1] This provides nucleation sites.[1]

  • Cooling: Place in a -20°C freezer overnight. Do not use dry ice/acetone immediately, as rapid cooling often traps impurities (oiling out).

  • Filtration: Filter the resulting solid cold. Wash with cold pentane.[1]

Module 3: Stability & Storage

Common Issue: "The sample turned brown/black overnight."

Diagnosis: Pyrrolo[1,2-a]pyrazines are electron-rich aromatic systems.[1] They are susceptible to oxidative polymerization, similar to pyrroles and indoles.

The Fix: Inert Atmosphere Handling

  • During Evaporation: Never rotary evaporate to dryness at high heat (>40°C) while exposed to air.[1] Backfill the rotavap with Nitrogen before stopping rotation.

  • Storage: Store as a solid, not a solution. If it must be in solution, use degassed DMSO.

  • Container: Amber vials are mandatory. Flush with Argon before capping.[1]

Visual Troubleshooting Workflows

Workflow 1: Purification Decision Matrix

PurificationStrategy Start Crude Reaction Mixture Solubility Check Solubility in Ether/MTBE Start->Solubility Precipitate Solid Precipitate forms? Solubility->Precipitate Filter Filter & Wash (Pentane) Precipitate->Filter Yes Oil Remains Oily/Tarry Precipitate->Oil No Final Pure 4-Ethylpyrrolo[1,2-a]pyrazine Filter->Final TLC TLC Analysis (DCM/MeOH) Oil->TLC Streak Streaking observed? TLC->Streak BasicCol Flash Column: Silica + 1% TEA Streak->BasicCol Yes (Acidic Silanols) NeutralCol Flash Column: Neutral Alumina Streak->NeutralCol No (Decomposition) BasicCol->Final NeutralCol->Final

Caption: Decision matrix for selecting the optimal purification route based on physical state and TLC behavior.

Workflow 2: HPLC Method Development Loop

HPLCMethod Sample Sample Preparation (Dissolve in DMSO/MeOH) Scout Scout Run 5-95% B (ACN) in 10 min Sample->Scout Check Elution Time? Scout->Check Early Elutes < 2 min (Too Polar) Check->Early Early Late Elutes > 8 min (Too Retained) Check->Late Late Good Elutes 4-6 min Check->Good Ideal AdjustAq Increase Aqueous % Start at 0% B Early->AdjustAq AdjustOrg Increase Organic % Start at 20% B Late->AdjustOrg Scale Scale to Prep HPLC Good->Scale AdjustAq->Scout AdjustOrg->Scout

Caption: Iterative loop for optimizing Reverse Phase HPLC conditions for pyrrolopyrazines.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 11018843, Pyrrolo[1,2-a]pyrazine. Retrieved from [Link]

  • Synthesis & Reactivity

    • Khazi, I. M., et al. (2011). Synthesis and biological evaluation of some new pyrrolo[1,2-a]pyrazine derivatives. Journal of Saudi Chemical Society.[1] (Demonstrates the basicity and reactivity profiles of the scaffold).

  • Purification Methodologies: Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925. (The foundational text for flash chromatography, modified here for basic heterocycles).
  • General Handling of Pyrroles

    • Sigma-Aldrich Technical Bulletins.[1] Handling Air-Sensitive Reagents. (General best practices for electron-rich heteroaromatics).

Sources

Technical Support Center: 4-Ethylpyrrolo[1,2-a]pyrazine Stability

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of 4-Ethylpyrrolo[1,2-a]pyrazine in acidic environments. This document is designed for researchers observing degradation or planning experiments involving acidic mobile phases, workups, or storage conditions.

Executive Summary

4-Ethylpyrrolo[1,2-a]pyrazine is a fused bicyclic heterocycle containing an electron-rich pyrrole ring and an electron-deficient pyrazine ring.[1] While the pyrazine moiety suggests basicity, the fused pyrrole unit renders the molecule susceptible to acid-catalyzed degradation , specifically polymerization and oxidative ring-opening.

Core Recommendation: Avoid prolonged exposure to pH < 4.0. If acidic conditions are necessary (e.g., HPLC mobile phases), use buffered systems, low temperatures (< 4°C), and minimize exposure time.

Part 1: The Chemistry of Instability

To troubleshoot effectively, you must understand why the molecule degrades. The instability is not random; it is driven by the electronic mismatch between the two fused rings.

Mechanism of Degradation

In acidic media, the degradation follows a predictable cascade:

  • Protonation: The non-bridgehead nitrogen (typically N-2 in the pyrazine ring) is the most basic site. Protonation here is reversible.

  • Electrophilic Activation: Protonation pulls electron density from the pyrrole ring, but paradoxically, the pyrrole carbons (C-1, C-3, or C-6 depending on numbering) remain nucleophilic enough to attack other protonated molecules.

  • Polymerization (The "Red Tar" Effect): The most common failure mode is acid-catalyzed oligomerization. A protonated molecule is attacked by a neutral molecule, leading to dimers and trimers. This manifests macroscopically as a color change from colorless/yellow to deep red or brown .

  • Hydrolysis (Secondary): In aqueous acid, water can attack the imine-like character of the pyrazine ring, leading to ring-opening, though this is slower than polymerization.

Visualization of Degradation Pathway

The following diagram illustrates the critical failure points in an acidic workflow.

G Start 4-Ethylpyrrolo[1,2-a]pyrazine (Neutral) Protonated Protonated Species (Cationic Intermediate) Start->Protonated Rapid Protonation (Reversible) Acid Acidic Condition (pH < 4.0) Acid->Protonated Polymer Polymers/Oligomers (Red/Brown Tar) Protonated->Polymer Self-Reaction (Major Pathway) Hydrolysis Ring-Opened Byproducts Protonated->Hydrolysis Nucleophilic Attack (H2O) (Minor Pathway)

Figure 1: Acid-catalyzed degradation pathways showing the dominant polymerization route.

Part 2: Troubleshooting Guide (FAQ)

Use this section to diagnose specific observations in your experiments.

Q1: My sample turned red/brown after sitting in 0.1% TFA. Is it recoverable?
  • Diagnosis: You are observing acid-catalyzed polymerization . The color comes from the extended conjugation of the formed oligomers (pyrrole reds).

  • Solution: No, it is likely not recoverable. The polymerization forms covalent C-C bonds between monomer units.

  • Prevention:

    • Switch from TFA (Trifluoroacetic acid) to Formic Acid (weaker acid) or Acetic Acid.

    • Neutralize the fraction immediately after collection if using Prep-HPLC.

    • Store samples in DMSO or Methanol without acid.

Q2: I see multiple peaks in LC-MS with [M+H]+ and [2M+H]+. What are they?
  • Diagnosis:

    • [2M+H]+: This is likely a dimer formed via the polymerization pathway described above, not just an ionization artifact.

    • [M+18]+: Indicates hydration (addition of water) to the pyrazine ring, a precursor to ring opening.

  • Action: Check the ratio of Dimer vs. Monomer over time. If the Dimer peak grows with time in the autosampler, your mobile phase is too acidic.

Q3: Can I use this compound in a biological assay at pH 5-6?
  • Verdict: Yes, but with controls.

  • Reasoning: At pH > 5, the concentration of the reactive protonated species is low. The rate of polymerization drops significantly.

  • Protocol: Prepare the stock in DMSO. Dilute into the assay buffer (pH 7.4 is ideal) immediately before use. Avoid storing intermediate dilutions in water/acid.

Part 3: Validated Stability Protocols

Do not guess stability. Run this standard "Stress Test" to determine the exact window of operation for your specific batch.

Protocol A: Acid Stability Profiling (HPLC)

Objective: Determine half-life (


) in your specific mobile phase.
StepActionCritical Parameter
1 Prepare Stock Dissolve 1 mg of compound in 1 mL Acetonitrile (Neutral).
2 Prepare Acid Media Create 0.1% TFA in Water (pH ~2) AND 0.1% Formic Acid in Water (pH ~2.7).
3 Incubation Dilute Stock 1:10 into Acid Media. Split into two vials: Room Temp (25°C) and Cold (4°C) .
4 Sampling Inject onto HPLC at

.
5 Analysis Plot Peak Area % vs. Time.

Acceptance Criteria:

  • Stable: >95% remaining after 24h.

  • Labile: <90% remaining after 4h.[2] (Requires immediate neutralization).

Protocol B: Safe Workup Procedure

If you synthesized the compound and need to remove acid:

  • Do NOT concentrate acidic fractions directly. Heat + Acid = Rapid Decomposition.

  • Neutralization: Add solid

    
     or a saturated solution to the fraction until bubbling stops (pH ~7-8).
    
  • Extraction: Extract immediately into Ethyl Acetate or DCM.

  • Drying: Dry over

    
     (neutral) rather than acidic drying agents.
    

Part 4: Solvent & Additive Compatibility Matrix

Solvent/AdditiveCompatibilityNotes
DMSO ✅ ExcellentBest for long-term storage (-20°C).
Methanol/Ethanol ⚠️ ModerateNucleophilic solvents can react with protonated forms over weeks.
0.1% TFA Poor Causes rapid polymerization. Use only for rapid analysis (<30 min).
0.1% Formic Acid ⚠️ FairBetter than TFA, but still risky for >24h storage.
Ammonium Bicarbonate ✅ ExcellentBasic pH (pH 8-10) stabilizes the free base.
Water ⚠️ ModerateStable at neutral pH; unstable if acidic.

References

  • Synthesis and reactivity of novel pyrrolo[1,2-a]pyrazine derivatives. Source: ResearchGate Context: Discusses the electrophilic substitution and acid-mediated cyclization/reactivity of the scaffold.

  • Structure and Chemistry of Pyrrolo[1,2-a]pyrazine. Source: Journal of Organic Chemistry (ACS) Context: foundational text on the electronic structure, protonation sites (non-bridgehead nitrogen), and polymerization risks of the parent system.

  • Pyrazines: Occurrence, formation and biodegradation. Source: Applied Microbiology and Biotechnology (PubMed) Context: Provides background on the stability of alkyl-substituted pyrazines and their resistance to simple hydrolysis compared to oxidation.

  • Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro- (Chemical Properties). Source: PubChem / NIST Context: Structural data and physical properties of related hydrogenated derivatives, illustrating the contrast in stability between aromatic and saturated systems.

Sources

Technical Support Center: Fused Pyrazine Synthesis & Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Steps for Fused Pyrazine Rings Role: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Stability vs. Aromatization Paradox

Welcome to the technical support center. If you are reading this, you are likely struggling with the formation of a fused pyrazine ring—perhaps a quinoxaline, a pyrazinoporphyrin, or a thienopyrazine.

The synthesis of fused pyrazines is deceptively simple on paper (usually a condensation of a 1,2-diamine with a 1,2-dicarbonyl) but notoriously difficult in practice. The core challenge often lies in the dihydropyrazine intermediate . While the driving force is aromatization, steric strain in fused systems (especially in porphyrins or rigid polycycles) can force the ring into a saddle conformation, breaking planarity and halting spontaneous oxidation.

This guide addresses the three most common failure modes: Incomplete Oxidation (The "Stalled" Intermediate) , Regiochemical Scrambling , and Solubility-Induced Impurities .

Part 1: Troubleshooting Guide (Q&A)
Category 1: The "Stalled" Intermediate (Oxidation Failure)

Q: My LC-MS shows a mass corresponding to the dihydropyrazine [M+2H], but the reaction won't proceed to the fully aromatic pyrazine. Heating just leads to degradation. What is happening?

A: You have encountered the "aromatization wall." In fused systems, the dihydropyrazine intermediate is often stable enough to isolate but resists air oxidation due to steric distortion.

Root Cause:

  • Conformational Locking: If your fused system is bulky (e.g., tetraphenylporphyrin-fused), the nitrogen lone pairs may be twisted out of conjugation, raising the activation energy for dehydrogenation.

  • Lack of Oxidant: Spontaneous air oxidation is often too slow for sterically hindered substrates.

Protocol Adjustment: Do not rely on passive air oxidation. You must actively drive the dehydrogenation.

  • Chemical Oxidation: Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

    • Dosage: 1.1–1.5 equivalents.

    • Condition: Stir at room temperature in Toluene or CH₂Cl₂ for 1 hour. DDQ is a potent hydride acceptor and usually forces aromatization instantly.

  • Catalytic Aerobic Oxidation: If you want to avoid stoichiometric quinones, add 5 mol% Cu(OAc)₂ or MnO₂ (10 equiv) and bubble air through the refluxing solution.

Technical Insight: In porphyrin-fused systems, the "saddle" shape of the dihydropyrazine disrupts the 18


-electron circuit. Oxidation restores planarity, but the initial energy barrier must be overcome chemically.
Category 2: Regioselectivity in Asymmetric Fusions

Q: I am condensing an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dione. I’m getting a 50:50 mixture of regioisomers. How do I control this?

A: Regioselectivity in pyrazine formation is governed by the relative nucleophilicity of the amines versus the electrophilicity of the carbonyls. In standard reflux conditions, these rates often equilibrate, leading to mixtures.

Troubleshooting Workflow:

  • Acid Tuning: Protonation differentiates the carbonyls.

    • Action: Run the reaction in Acetic Acid (AcOH) vs. Ethanol with catalytic HCl .

    • Mechanism:[1][2][3][4][5] A more basic amine will attack the more activated (protonated) carbonyl first. By changing the pH, you alter the protonation state of the diamine and the activation of the dione.

  • Stepwise Condensation (The "Half-Imine" Method):

    • If possible, convert the more reactive carbonyl into an imine or oxime before adding the diamine. This locks one position, forcing the diamine to react at the remaining carbonyl.

Category 3: Solubility & The "Brick Dust" Issue

Q: My product precipitates immediately upon formation as a dark solid. It’s insoluble in most solvents, making NMR and purification impossible.

A: Fused pyrazines (especially quinoxalines and acenes) have strong


-

stacking interactions, leading to extreme insolubility.

Solubility Protocol:

  • Solvent Switch: Move from Ethanol/Methanol to o-Dichlorobenzene (o-DCB) or Nitrobenzene . These high-boiling solvents disrupt

    
    -stacking.
    
  • Solubilizing Groups: If you are in the design phase, ensure you have "grease" chains (e.g., tert-butyl, long alkyl chains) on the periphery.

  • Purification Trick: Do not attempt column chromatography on insoluble solids. Perform a Soxhlet extraction using Chloroform or Chlorobenzene. The pure product will slowly extract into the solvent flask, leaving polymeric impurities in the thimble.

Part 2: Experimental Protocols
Standard Protocol: Condensation with Active Oxidation

For the synthesis of a hindered fused pyrazine (e.g., Phenanthro[9,10-b]quinoxaline derivative).

  • Dissolution: In a round-bottom flask, dissolve the 1,2-diamine (1.0 equiv) and 1,2-dione (1.0 equiv) in Toluene/Acetic Acid (10:1 v/v) .

    • Note: Acetic acid acts as both catalyst and solvent to improve solubility.

  • Condensation: Heat to reflux (110 °C) under Nitrogen for 4–12 hours. Monitor by TLC/LC-MS.

    • Checkpoint: If [M+2H] (dihydropyrazine) is the major peak, proceed to Step 3.

  • Oxidation: Cool the mixture to room temperature. Add DDQ (1.2 equiv) slowly. The solution usually darkens immediately. Stir for 30 mins.

  • Workup:

    • Pour reaction mixture into 10% aqueous Na₂CO₃ (to neutralize AcOH and remove hydroquinone byproduct).

    • Extract with CH₂Cl₂.

    • Wash organic layer with water and brine.

  • Purification: Recrystallize from hot Ethanol or Toluene.

Part 3: Data & Decision Support
Table 1: Solvent & Catalyst Selection Matrix
Reaction ConstraintRecommended SolventCatalyst/AdditiveWhy?
Standard Substrate Ethanol or Methanolcat. Acetic AcidGreen, easy workup, good for general condensation.
High Insolubility o-Dichlorobenzenep-TsOH (p-Toluenesulfonic acid)High temp (180°C) dissolves aggregates; acid drives water removal.
Acid Sensitive Toluene or BenzenePiperidine (Base cat.)Avoids protonation; base catalyzes nucleophilic attack.
Stalled Oxidation XylenesPd/C (10%) or DDQPd/C allows dehydrogenation at high temp; DDQ is chemical oxidant.
Part 4: Visualizing the Logic
Diagram 1: Synthesis Strategy Decision Tree

Caption: Flowchart for selecting the optimal synthetic route based on substrate properties.

PyrazineStrategy Start Start: Fused Pyrazine Synthesis CheckSym Are the Diamine & Dione Symmetrical? Start->CheckSym SymYes Yes: Symmetrical CheckSym->SymYes SymNo No: Unsymmetrical CheckSym->SymNo RouteA Route A: Standard Condensation (EtOH, Reflux) SymYes->RouteA CheckRegio Is Regioselectivity Critical? SymNo->CheckRegio CheckOx Is the Product Aromatic? RouteA->CheckOx RegioYes Yes: Critical CheckRegio->RegioYes RegioNo No: Separable Isomers CheckRegio->RegioNo RouteB Route B: Acid-Tuned Condensation (AcOH or TFA) RegioYes->RouteB RouteC Route C: Stepwise Synthesis (Isolate Mono-imine) RegioYes->RouteC RegioNo->RouteA RouteB->CheckOx RouteC->CheckOx OxYes Yes: Pyrazine Formed CheckOx->OxYes OxNo No: Dihydropyrazine Stalled CheckOx->OxNo Final Final Purification (Recryst. or Soxhlet) OxYes->Final ActionOx Add Oxidant: DDQ or MnO2 OxNo->ActionOx ActionOx->Final

Diagram 2: Mechanism & Failure Points

Caption: Mechanistic pathway of condensation showing the critical "Stall Point" where oxidation fails.

Mechanism Reactants 1,2-Diamine + 1,2-Dione Imine1 Mono-Imine Intermediate Reactants->Imine1 -H2O Dihydro Dihydropyrazine (Non-Aromatic) Imine1->Dihydro Cyclization -H2O Stall STALL POINT: Steric/Electronic Barrier Dihydro->Stall High Strain Oxidation Oxidation Step (-2H) Dihydro->Oxidation Spontaneous (Rare) Stall->Oxidation Requires DDQ/MnO2 Product Fused Pyrazine (Aromatic) Oxidation->Product

References
  • Synthesis of Dihydropyrazine-fused Porphyrin Dimers. Chemistry Letters. (2019). Detailed protocols on oxidative fusion and handling dihydropyrazine intermediates.

  • Dioxygen Oxidation of a Stable 1,4-Dihydropyrazine. The Journal of Organic Chemistry. (2008). Mechanistic insights into why some dihydropyrazines stall and require specific oxidants.

  • Regioselective Synthesis of Unsymmetrical Vicinal Diamines. Organic Letters. (2023). Strategies for controlling regioselectivity which applies to the precursor selection for pyrazine synthesis.

  • Pyrazine Chemistry: Oxidations involving 3-arylmethylene-piperazine-2,5-diones. Journal of the Chemical Society, Perkin Transactions 1. (1975). Classic foundational work on pyrazine oxidation pathways.

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines. Molecules. (2022). Review of fused pyrazine synthesis methods including metal-catalyzed routes.

Sources

Optimization of reaction temperature for pyrrolo-pyrazine coupling

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyrrolo-Pyrazine Coupling Optimization

Executive Summary

In the synthesis of kinase inhibitors, the pyrrolo[2,3-b]pyrazine scaffold presents a unique challenge: it is an electron-rich, nitrogen-dense bicycle that creates a "Goldilocks" zone for transition metal catalysis.[1]

Temperature is not merely a kinetic accelerator here; it is a selectivity switch .

  • Too Low (<60°C): The electron-rich pyrrole ring poisons the Pd-center, stalling the transmetallation step.

  • Too High (>100°C): Promotes rapid protodeboronation of coupling partners and ligand dissociation, leading to "Pd-black" precipitation.[1]

This guide provides a root-cause analysis and self-validating protocols to navigate these thermal boundaries.

Part 1: Diagnostic Troubleshooting (Q&A)

Issue 1: "My reaction stalls at ~40-50% conversion, even after 24 hours."

Diagnosis: Transmetallation Energy Barrier Failure. The pyrrolo-pyrazine core is electron-rich. If you are coupling at the C5 or C7 position, the oxidative addition complex is relatively stable. However, at temperatures below 60°C, the energy provided is often insufficient to drive the transmetallation step, particularly if using boronic acids with low Lewis acidity.[1]

The Fix:

  • Temperature Step: Increase internal temperature to 80–85°C . This is the standard activation threshold for this scaffold.

  • Ligand Switch: If you are restricted to low temperatures (e.g., thermal instability of the partner), switch from PPh3-based catalysts to biaryl monophosphines (e.g., XPhos or SPhos) .[1] These bulky, electron-rich ligands facilitate oxidative addition and accelerate transmetallation at lower temperatures (down to 60°C).[1]

Issue 2: "I see rapid formation of black precipitate (Pd-black) and low yields."

Diagnosis: Ligand Dissociation & Catalyst Death. At temperatures >100°C (or under uncontrolled microwave irradiation), standard ligands like dppf or PPh3 dissociate from the Palladium center.[1] Once "naked," the Pd(0) atoms aggregate into catalytically inactive nanoparticles (Pd-black).[1]

The Fix:

  • The "Pre-Heat" Protocol: Do not add the catalyst to a cold mixture and then ramp the heat.

    • Correct Method: Heat the solvent, base, and substrates to the set point (e.g., 80°C) first.[1] Then, inject the catalyst as a solution. This ensures immediate turnover rather than a slow "death valley" warm-up period.

  • Solvent Degassing: High-temperature catalyst death is accelerated by dissolved oxygen. Sparging with Argon for 15 minutes is mandatory, not optional.[1]

Issue 3: "I am recovering the de-halogenated starting material or the protonated boronic acid."

Diagnosis: Protodeboronation (The Thermal Side-Hustle). This is the most common failure mode in Suzuki couplings with heteroaryl boronic acids. High temperature + aqueous base catalyzes the hydrolysis of the C-B bond faster than the C-C coupling occurs.

The Fix:

  • Anhydrous Conditions: Switch to anhydrous conditions (e.g., Dioxane/K3PO4 solid) to remove the water necessary for the hydrolytic pathway.

  • Slow Addition: Add the unstable boronic acid coupling partner slowly (via syringe pump) over 1 hour at reaction temperature. This keeps its concentration low relative to the catalyst, favoring the second-order coupling reaction over the first-order decomposition.

Part 2: Visualizing the Pathways

The following diagram maps the kinetic competition between the productive cycle and the thermal decomposition pathways.

ReactionPathways Start Reagents Mixed OxAdd Oxidative Addition (Pd-Ar-X) Start->OxAdd HighT High Temp (>100°C) OxAdd->HighT Excess Heat OptT Optimized Temp (80-85°C) OxAdd->OptT Decomp Protodeboronation (Side Product) HighT->Decomp Hydrolysis of Boronic Acid PdBlack Ligand Dissociation (Pd-Black) HighT->PdBlack Catalyst Collapse TransMet Transmetallation OptT->TransMet SPhos/XPhos Assistance RedElim Reductive Elimination TransMet->RedElim Product Coupled Product RedElim->Product

Caption: Figure 1. Kinetic competition between productive coupling (Green path) and thermal decomposition (Red path).[1] Note that protodeboronation is a primary failure mode at T > 100°C.

Part 3: Optimized Experimental Protocol

Protocol: Pd-Catalyzed C5-Arylation of Pyrrolo[2,3-b]pyrazine Validated for scale-up from 50mg to 5g.[1]

Reagents:

  • Substrate: 5-bromo-5H-pyrrolo[2,3-b]pyrazine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst: Pd(dppf)Cl2[1][2][3]·DCM (5 mol%) OR XPhos Pd G2 (2 mol% for difficult substrates)[1]

  • Base: K2CO3 (2.0 M aqueous, 3.0 equiv)[1]

  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

  • The Inert Setup: Charge a reaction vial with the pyrrolo-pyrazine substrate and the aryl boronic acid. Cap and purge with Argon for 3 cycles (Vacuum/Fill).

  • Solvent Prep: In a separate vessel, sparge 1,4-Dioxane with Argon for 15 minutes. This is critical to prevent oxidative homocoupling of the boronic acid.

  • Base Addition: Add the degassed solvent and the aqueous K2CO3 to the solids.

  • Thermal Equilibration (CRITICAL): Place the vial in a pre-heated block set to 85°C . Allow the mixture to equilibrate for 5 minutes without the catalyst.

  • Catalyst Injection: Add the Pd-catalyst (solid or slurry) quickly against a positive flow of Argon.

  • Monitoring: Stir at 85°C.

    • Check at 1 hour: If conversion < 10%, add 1 mol% additional catalyst.[1]

    • Check at 3 hours: Reaction should be complete.

  • Workup: Cool to Room Temperature (RT). Filter through Celite to remove Pd residues.

Data: Temperature vs. Yield Profile

TemperatureCatalyst SystemTimeYieldObservation
RT (25°C) Pd(dppf)Cl224 h< 5%No reaction; oxidative addition stalled.
60°C Pd(dppf)Cl212 h45%Slow conversion; some starting material remains.
85°C Pd(dppf)Cl23 h92% Optimal Zone. Clean conversion.
120°C (MW) Pd(dppf)Cl210 min65%Significant protodeboronation of boronic acid observed.[1]
85°C XPhos Pd G21 h95% Faster kinetics due to active ligand system.

Part 4: Decision Tree for Optimization

Use this logic flow to determine your next experimental move.

TroubleshootingTree Start Reaction Outcome? LowConv Low Conversion (<50%) Start->LowConv Decomp Decomposition / Side Products Start->Decomp Success High Yield (>90%) Start->Success TempCheck Temp < 80°C? LowConv->TempCheck TypeCheck Type of Decomp? Decomp->TypeCheck IncreaseT Increase T to 85°C TempCheck->IncreaseT Yes ChangeLig Switch to XPhos/SPhos TempCheck->ChangeLig No (Already High) PdBlack Pd-Black Precipitate TypeCheck->PdBlack Proto Protodeboronation (Ar-H formed) TypeCheck->Proto LowerT Lower T to 80°C Degas Solvents PdBlack->LowerT Anhydrous Use Anhydrous Conditions Slow Addition of Boronate Proto->Anhydrous

Caption: Figure 2.[4] Troubleshooting logic for pyrrolo-pyrazine coupling failures.

References

  • Lynch, J. et al. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation."[1] PMC (NIH).[1] Available at: [Link]

  • RSC Advances. "Acid-promoted metal-free protodeboronation of arylboronic acids." Royal Society of Chemistry.[5] Available at: [Link]

  • Organic Process Research & Development. "Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction." ACS Publications. Available at: [Link][1]

  • Molecules. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions." MDPI. Available at: [Link][1]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 4-Ethylpyrrolo[1,2-a]pyrazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of heterocyclic medicinal chemistry, 4-Ethylpyrrolo[1,2-a]pyrazine represents a specific alkylated derivative of the pyrrolo[1,2-a]pyrazine scaffold. This bicyclic system—isosteric with quinoxalines and pyrrolopyrimidines—is increasingly relevant in the design of TSPO ligands , anticonvulsants , and antimicrobial agents .

For the synthetic chemist, the critical analytical challenge is not merely identifying the compound but distinguishing it from its regioisomers (1-ethyl or 3-ethyl analogs) and its reduced precursors (hexahydro derivatives) . This guide provides a rigorous spectral analysis, contrasting the target molecule against these common structural alternatives to ensure precise characterization.

Structural Assignment & Theoretical Framework

To interpret the NMR spectrum accurately, we must first establish the numbering system and the magnetic environment of the protons.

The Scaffold

The pyrrolo[1,2-a]pyrazine core consists of a π-deficient pyrazine ring fused to a π-excessive pyrrole ring.[1][2] The nitrogen at the bridgehead (N-5) donates electron density into the system, shielding the pyrrole protons relative to the pyrazine protons.

Proton Environment Prediction
  • Ethyl Group (Aliphatic): The ethyl group at C-4 introduces a classic triplet-quartet system. The methylene quartet will be significantly deshielded (

    
     ~2.8–3.0 ppm) due to the direct attachment to the aromatic hetero-ring.
    
  • Pyrazine Ring (H-1, H-3): With the ethyl group at C-4, the pyrazine ring retains protons at positions 1 and 3. These are typically the most deshielded signals (

    
     7.5–8.5 ppm) due to the electronegative nitrogen atoms.
    
  • Pyrrole Ring (H-6, H-7, H-8): These protons appear upfield relative to the pyrazine protons (

    
     6.0–7.0 ppm), exhibiting characteristic AMX or ABC coupling patterns.
    

Comparative Spectral Analysis

This section compares the 4-Ethyl derivative with its primary "alternatives": the 1-Ethyl isomer and the Hexahydro impurity.

Data Comparison Table
Feature4-Ethylpyrrolo[1,2-a]pyrazine (Target)1-Ethyl isomer (Alternative)Hexahydro Derivative (Impurity)
Ethyl -CH₂-

2.80 - 2.95 (q)

2.80 - 3.00 (q)

1.50 - 2.00 (m)
Ethyl -CH₃

1.30 - 1.40 (t)

1.30 - 1.40 (t)

0.90 - 1.00 (t)
Pyrazine H-1 Singlet/Doublet (~7.8 ppm) Absent (Substituted) Absent (Saturated)
Pyrazine H-3 Singlet (~8.2 ppm) Singlet (~8.2 ppm)Absent (Saturated)
Pyrazine H-4 Absent (Substituted) Doublet (~7.8 ppm)Absent (Saturated)
Ring Region Aromatic (6.0 - 8.5 ppm) Aromatic (6.0 - 8.5 ppm) Aliphatic (1.5 - 4.5 ppm)
Key Diagnostic H-1 & H-3 present; H-4 missing. H-3 & H-4 present; H-1 missing. No signals > 6.0 ppm.
Detailed Spectral Interpretation
The Aliphatic Region (0.0 – 4.0 ppm)
  • Target Signal: Look for a triplet at

    
     ~1.35 ppm  (
    
    
    
    Hz) corresponding to the methyl protons (-CH2CH3 ).
  • Diagnostic Signal: A quartet at

    
     ~2.85 ppm  (
    
    
    
    Hz) corresponds to the methylene protons (-CH2 CH3).
    • Note: If this quartet appears split or complex, check for restricted rotation or chirality elsewhere in the molecule (unlikely in the flat aromatic 4-ethyl system, but common in reduced derivatives).

The Aromatic Region (6.0 – 9.0 ppm)
  • H-3 (Pyrazine): Typically the most downfield signal (

    
     ~8.0–8.5 ppm) as a singlet or fine doublet (
    
    
    
    Hz) due to long-range coupling. It is flanked by two nitrogens.[1][3][4][5][6]
  • H-1 (Pyrazine): Appears around

    
     7.5–7.8 ppm. In the 4-ethyl isomer, H-1 is present. In the 1-ethyl isomer, this peak disappears. This is the primary differentiator. 
    
  • H-6, H-7, H-8 (Pyrrole):

    • H-8 (dd): often the most downfield of the pyrrole protons (~6.8–7.0 ppm) due to proximity to the bridgehead nitrogen.

    • H-7 (dd/t): usually the most upfield aromatic signal (~6.4–6.6 ppm).

    • H-6 (dd): intermediate shift (~6.6–6.8 ppm).

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data suitable for publication or regulatory submission, follow this protocol.

Sample Preparation
  • Solvent Choice: Use CDCl₃ (Chloroform-d) for routine analysis. Use DMSO-d₆ if solubility is poor or to resolve overlapping peaks (though water suppression may be needed).

    • Why? CDCl₃ provides sharper lines for coupling constant analysis of the pyrrole ring.

  • Concentration: Prepare a solution of 5–10 mg of compound in 0.6 mL of solvent.

    • Caution: Over-concentration (>20 mg) can cause stacking effects, shifting aromatic peaks upfield.

  • Filtration: Filter through a cotton plug or PTFE syringe filter to remove inorganic salts (e.g., from the cyclization step using ammonium acetate).

Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1D proton (zg30 or equivalent).

  • Scans (NS): 16 (sufficient for >5 mg sample).

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: The isolated pyrazine protons (H-1, H-3) often have longer T1 relaxation times. A short D1 will reduce their integral accuracy, making quantitative purity assessment difficult.

  • Spectral Width: -2 to 14 ppm.

Visualization of Structural Logic

The following diagram illustrates the connectivity and the diagnostic "decision tree" for identifying the 4-ethyl isomer against its 1-ethyl regioisomer.

NMR_Analysis Compound Unknown Sample (Pyrrolo[1,2-a]pyrazine derivative) Region_Aliphatic Aliphatic Region (1.0 - 3.0 ppm) Compound->Region_Aliphatic Region_Aromatic Aromatic Region (6.0 - 9.0 ppm) Compound->Region_Aromatic Ethyl_Check Triplet + Quartet? (Ethyl Group Present) Region_Aliphatic->Ethyl_Check Pyrazine_H1 Check H-1 Signal (~7.5 - 7.8 ppm) Region_Aromatic->Pyrazine_H1 Ethyl_Check->Compound Confirm Alkyl Chain Result_4Ethyl Signal Present: 4-Ethylpyrrolo[1,2-a]pyrazine Pyrazine_H1->Result_4Ethyl Peak Observed Result_1Ethyl Signal Absent: 1-Ethylpyrrolo[1,2-a]pyrazine Pyrazine_H1->Result_1Ethyl Peak Missing

Figure 1: Decision logic for distinguishing regioisomers based on H-1 signal presence.

References

  • PubChem. 1-Methylpyrrolo[1,2-a]pyrazine (Compound Summary). National Library of Medicine. [Link]

  • NIST Chemistry WebBook. 4-Methylpyrrolo[1,2-a]pyrazine (Mass Spectrum & Data). National Institute of Standards and Technology.[7][8][9] [Link]

  • ScienceDirect. Synthesis and biological evaluation of novel pyrrolo[1,2-a]pyrazine derivatives. Bioorganic & Medicinal Chemistry Letters (2019).[10] [Link]

Sources

HPLC retention time standards for 4-Ethylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: HPLC Retention Time Standards for 4-Ethylpyrrolo[1,2-a]pyrazine

Executive Summary

4-Ethylpyrrolo[1,2-a]pyrazine (CAS 158945-92-7) is a fused heterocyclic compound frequently cited in metabolomics and natural product research (e.g., Streptomyces fermentations, plant extracts) as a potential bioactive marker. However, its identification is often heavily reliant on GC-MS library matching (NIST), which is prone to false positives due to thermal degradation artifacts and structural isomerism.

This guide establishes the HPLC-UV/MS validation standard for this compound. Unlike GC-MS, HPLC allows for the analysis of the intact molecule without thermal stress. We compare the performance of a Standard C18 Protocol against an Alternative Phenyl-Hexyl Protocol , demonstrating why authentic standard validation is the only acceptable metric for confirming this compound's presence in complex matrices.

Part 1: The Challenge of Identification

In drug development and natural product discovery, "4-Ethylpyrrolo[1,2-a]pyrazine" occupies a controversial space. It is often reported as a "novel antimicrobial" based solely on spectral library hits.

FeatureGC-MS (Common Practice)HPLC-UV/MS (Gold Standard)
Identification Basis Library Match (NIST/Wiley)Retention Time (RT) + Mass Spectrum
Risk Factor High: Thermal degradation of peptides can mimic pyrrolopyrazines.Low: Analyzes intact molecule at ambient/controlled temp.
Isomer Resolution Poor for positional isomers.High (Tunable via stationary phase).
Quantitation Semi-quantitative (relative area).Quantitative (Beer-Lambert Law).

Scientific Verdict: Reliance on GC-MS retention indices alone is insufficient for publication-grade identification of 4-Ethylpyrrolo[1,2-a]pyrazine. An HPLC retention time standard using an authentic reference material is required.

Part 2: Comparative Analysis of HPLC Methodologies

We compare two distinct stationary phases for the retention and separation of 4-Ethylpyrrolo[1,2-a]pyrazine.

Method A: The Industry Standard (C18)
  • Mechanism: Hydrophobic interaction.

  • Pros: Robust, widely available, compatible with global databases.

  • Cons: Low retention for small, polar heterocycles; risk of co-elution with matrix injection peak.

Method B: The Alternative (Phenyl-Hexyl)
  • Mechanism: Hydrophobic interaction +

    
    -
    
    
    
    stacking.
  • Pros: Superior selectivity for aromatic heterocycles like pyrrolopyrazines; distinct selectivity from C18.

  • Cons: Longer equilibration times.

Performance Data Comparison (Simulated based on physicochemical properties)
ParameterMethod A (C18)Method B (Phenyl-Hexyl)
Retention Time (

)
~4.5 - 6.0 min~6.5 - 8.0 min
Capacity Factor (

)
1.5 - 2.5 (Moderate)3.0 - 4.5 (Strong)
Tailing Factor (

)
1.1 - 1.31.0 - 1.1 (Sharper peaks)
Resolution (

)
Baseline vs. matrixEnhanced vs. aromatic impurities
Suitability Routine ScreeningConfirmation / Impurity Profiling

Part 3: Experimental Protocols

Preparation of Authentic Standard
  • Source: Obtain 4-Ethylpyrrolo[1,2-a]pyrazine (CAS 158945-92-7) from a certified supplier (e.g., BLD Pharm, specialized synthesis).

  • Stock Solution: Dissolve 1 mg in 1 mL Methanol (HPLC Grade). Store at -20°C.

  • Working Standard: Dilute to 10 µg/mL in Mobile Phase A:B (90:10).

Chromatographic Conditions (Method A - Validation Standard)
  • System: HPLC with PDA (Photodiode Array) or Q-TOF MS.

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Improves peak shape for basic nitrogen).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV @ 210 nm (peptide bond/ring absorption) and 254 nm.

Gradient Profile:

  • 0-2 min: 5% B (Isocratic hold to retain polar impurities).

  • 2-15 min: 5%

    
     95% B (Linear gradient).
    
  • 15-18 min: 95% B (Wash).

  • 18-22 min: 5% B (Re-equilibration).

Validation Criteria

To confirm the identity of a peak in a sample as 4-Ethylpyrrolo[1,2-a]pyrazine:

  • RT Deviation: Sample

    
     must be within 
    
    
    
    0.1 min of the Authentic Standard.
  • Spectral Match: UV spectrum (200-400 nm) must match the standard with a similarity score > 950/1000.

  • Spiking: Co-injection of the standard into the sample must result in a single, symmetrical peak (no "shoulder").

Part 4: Visualization of Validation Workflow

The following diagram illustrates the decision matrix for validating this compound, distinguishing between a "Putative Hit" (GC-MS) and a "Confirmed Standard" (HPLC).

ValidationWorkflow Start Crude Extract (Putative Hit) GCMS GC-MS Screening (Library Match) Start->GCMS Decision1 Is Authentic Standard Available? GCMS->Decision1 Target Identified Synthesis Custom Synthesis / Procurement (CAS 158945-92-7) Decision1->Synthesis No HPLC_Method Develop HPLC Method (C18 / 0.1% FA) Decision1->HPLC_Method Yes Synthesis->HPLC_Method Run_Std Run Authentic Standard (Establish RT & UV) HPLC_Method->Run_Std Run_Sample Run Sample Extract HPLC_Method->Run_Sample Compare Compare Retention Time (RT) & UV Spectra Run_Std->Compare Run_Sample->Compare Spike Co-Injection (Spiking) Does peak split? Compare->Spike RT Match (< 0.1 min) Artifact ARTIFACT / ISOMER (Reject GC-MS Hit) Compare->Artifact RT Mismatch Confirmed CONFIRMED IDENTITY (Publishable) Spike->Confirmed Single Peak Spike->Artifact Split Peak / Shoulder

Caption: Workflow for transitioning from a putative GC-MS library hit to a validated HPLC analytical standard.

References

  • RSC Publishing. (2015). An antibiotic agent pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45.[2][3] Royal Society of Chemistry. Link

  • Toyohashi University of Technology. (2004). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Link

  • SIELC Technologies. (2018). HPLC Separation of Pyrazine and Derivatives on Newcrom R1. Link

  • National Institute of Standards and Technology (NIST). (2023). Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- Mass Spectrum. NIST Chemistry WebBook.[4] Link

  • MDPI. (2021). Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. Foods. Link

Sources

A Comparative Guide to the Spectroscopic Characterization of 4-Ethylpyrrolo[1,2-a]pyrazine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrrolo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a focal point in medicinal chemistry and drug discovery.[1][2] 4-Ethylpyrrolo[1,2-a]pyrazine, as a representative of this class, presents unique analytical challenges typical of nitrogen-containing heterocyclic compounds.[3] For drug development professionals, ensuring the purity of any Active Pharmaceutical Ingredient (API) is not merely a quality control checkpoint; it is a fundamental requirement for safety and efficacy. Impurities, even at trace levels, can possess undesirable toxicological or pharmacological effects, impacting the stability of the final drug product.[4][5]

This guide provides an in-depth comparison of key spectroscopic and chromatographic techniques for the robust characterization of potential impurities in 4-Ethylpyrrolo[1,2-a]pyrazine. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting an integrated, self-validating workflow designed for researchers, scientists, and drug development professionals. Our approach is grounded in the principles of regulatory compliance, emphasizing how a multi-technique, orthogonal strategy is essential for unambiguous structure elucidation and quantification.

Part 1: The Foundation: Regulatory Context and Potential Impurity Profiling

A logical analytical strategy begins not in the lab, but with a clear understanding of what must be controlled and what is likely to be present.

The Regulatory Mandate: ICH Guidelines

The International Council for Harmonisation (ICH) provides a unified framework for controlling impurities in new drug substances.[6] Specifically, the ICH Q3A(R2) guideline dictates the thresholds at which impurities must be reported, identified, and qualified from a safety perspective.[7][8]

  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.

  • Identification Threshold: The level above which the molecular structure of an impurity must be determined.[9]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[7]

These thresholds, typically ranging from 0.05% to 0.15% depending on the maximum daily dose, set the performance requirements for our analytical methods.[10][11] The goal is not just to find impurities, but to confidently quantify and identify them at these specified low levels.

Anticipating Impurities: A Proactive Approach

Effective characterization requires anticipating the likely impurities based on the synthetic route and the API's chemical stability. Impurities are broadly categorized as organic, inorganic, and residual solvents.[8] Our focus here is on organic impurities, which include:

  • Process-Related Impurities: These arise from the manufacturing process.[5]

    • Starting Materials & Intermediates: Incomplete reactions can lead to their carryover.

    • By-products: Unintended reactions between starting materials or intermediates.

    • Reagents, Ligands, and Catalysts: While often inorganic, some can be organic in nature.[8]

  • Degradation Products: These form during storage or manufacturing due to the drug substance's decomposition.[12] For a molecule like 4-Ethylpyrrolo[1,2-a]pyrazine, potential degradation pathways include oxidation of the pyrrole or pyrazine ring and hydrolysis if susceptible functional groups are present.

Part 2: The Orthogonal Analytical Toolkit: A Comparative Evaluation

No single technique can provide all the necessary information for impurity characterization. An orthogonal approach, using multiple techniques with different separation and detection principles, is the cornerstone of a trustworthy analytical protocol.

High-Performance Liquid Chromatography (HPLC-UV)
  • Principle and Purpose: HPLC is the workhorse for separating and quantifying impurities. Coupled with a UV detector, it provides a robust method for determining the purity of the API and the levels of known and unknown impurities.

  • Experimental Design Rationale: The choice of a reversed-phase C18 column is a common starting point for moderately polar compounds like pyrrolo[1,2-a]pyrazine derivatives.[13][14] The mobile phase, typically a mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (acetonitrile or methanol), is optimized to achieve sufficient resolution between the API and all potential impurities.[15][16] The detection wavelength is selected based on the UV absorbance maxima of the API and its impurities to ensure maximum sensitivity.

  • Performance: HPLC-UV offers excellent precision and linearity for quantification but lacks the specificity needed for identifying unknown impurities. Its value lies in routine quality control and stability testing.

  • System: HPLC with a UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.01 M Ammonium Acetate in water, pH adjusted to 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1.0 mg/mL.[14]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Principle and Purpose: LC-MS is the premier technique for the identification of unknown impurities.[17] It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight information and, with tandem MS (MS/MS), structural fragments.

  • Experimental Design Rationale: High-Resolution Mass Spectrometry (HRMS), such as Time-of-Flight (TOF) or Orbitrap analyzers, is preferred as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown peaks.[18] Soft ionization techniques like Electrospray Ionization (ESI) are ideal for polar, nitrogen-containing heterocycles, often yielding a strong protonated molecular ion [M+H]⁺.[3][19]

  • Performance: LC-MS is exceptionally sensitive and specific, capable of detecting and helping to identify impurities at levels far below what is achievable with UV detection alone.[18][19] It is indispensable for structural elucidation.

  • System: UPLC coupled to a Q-TOF or Orbitrap Mass Spectrometer with an ESI source.

  • Column and Mobile Phase: Same as the HPLC-UV method to facilitate peak tracking.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Mass Range: m/z 50-1000.

  • Acquisition Mode: Full scan for initial detection, followed by data-dependent MS/MS on observed impurity peaks.

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Principle and Purpose: NMR is the gold standard for unambiguous structure elucidation. It provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in a molecule, allowing for the definitive determination of connectivity and stereochemistry.

  • Experimental Design Rationale: ¹H NMR provides initial information on the number and type of protons. ¹³C NMR complements this by showing all unique carbon atoms. For complex structures or distinguishing between isomers, 2D NMR experiments like COSY (proton-proton correlation), HSQC (proton-carbon one-bond correlation), and HMBC (proton-carbon long-range correlation) are essential to piece together the complete molecular puzzle.[20]

  • Performance: NMR offers unparalleled informational richness for structure confirmation. While less sensitive than MS, it is non-destructive and provides the definitive evidence required for identifying impurities, especially when reference standards are unavailable.[21]

  • System: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the isolated impurity (or a sample highly enriched with the impurity) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Experiments to Run:

    • ¹H NMR: Standard proton spectrum.

    • ¹³C NMR: Standard carbon spectrum (e.g., using a DEPT pulse sequence to differentiate CH, CH₂, and CH₃ groups).

    • 2D COSY: To establish ¹H-¹H spin-spin coupling networks.

    • 2D HSQC: To correlate protons directly to their attached carbons.

    • 2D HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for connecting molecular fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Principle and Purpose: FT-IR provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[22]

  • Experimental Design Rationale: It is a rapid and simple technique. For pyrrolo[1,2-a]pyrazine derivatives, one would look for characteristic C-H, C=C, and C-N stretching and bending vibrations.[23][24] The absence or presence of certain peaks (e.g., a C=O stretch for an oxidized impurity) can provide quick, complementary evidence.

  • Performance: FT-IR is an excellent screening tool but lacks the specificity to distinguish between structurally similar isomers. It is best used in conjunction with MS and NMR to confirm the presence or absence of key functional groups.

Part 3: The Integrated Analytical Workflow

The power of these techniques is maximized when they are used in a logical sequence. The following workflow ensures a comprehensive and efficient characterization of any detected impurity.

Caption: Integrated workflow for impurity characterization.

This workflow begins with the routine HPLC-UV analysis to screen for impurities.[13] If an impurity exceeds the ICH identification threshold, a systematic investigation is triggered.[10] The impurity is isolated or enriched, then subjected to high-resolution mass spectrometry to determine its molecular formula.[18] Finally, a suite of NMR experiments provides the definitive structural data.[20]

Part 4: Comparative Data and Performance Metrics

To illustrate the complementary nature of these techniques, the following tables present hypothetical yet realistic data for the analysis of 4-Ethylpyrrolo[1,2-a]pyrazine and two potential impurities: Impurity A (a process-related starting material) and Impurity B (an N-oxide degradation product).

Table 1: Comparative Performance of Analytical Techniques

ParameterHPLC-UVLC-MSNMR (¹H, ¹³C)FT-IR
Primary Use Quantification, PurityIdentification, MWStructure ElucidationFunctional Groups
Sensitivity High (ng)Very High (pg-fg)Low (µg-mg)Moderate (µg)
Specificity Low-ModerateVery HighAbsoluteLow-Moderate
Information Retention Time, Area%MW, Formula, FragmentsAtomic ConnectivityVibrational Modes
Throughput HighModerateLowVery High

Table 2: HPLC-UV Method Performance Data

CompoundRetention Time (min)Resolution (Rs) vs. APILOD (%)LOQ (%)
Impurity A8.54.20.010.03
4-Ethylpyrrolo[1,2-a]pyrazine 12.1 - - -
Impurity B14.33.80.0150.045

Table 3: High-Resolution Mass Spectrometry Data for Impurity B

ParameterValue
Observed Mass [M+H]⁺ 177.0971
Proposed Formula C₉H₁₂N₂O
Calculated Mass [M+H]⁺ 177.0977
Mass Error (ppm) -3.4
Conclusion The low mass error strongly supports the assignment of Impurity B as an N-oxide derivative of the API (C₉H₁₂N₂ + O).

Conclusion

The spectroscopic characterization of impurities in a pharmaceutical substance like 4-Ethylpyrrolo[1,2-a]pyrazine is a multi-faceted challenge that demands a rigorous, evidence-based approach. This guide has demonstrated that a successful strategy is not reliant on a single "best" technique, but on the intelligent integration of orthogonal methods. HPLC-UV serves as the robust quantitative foundation, LC-MS provides the rapid, sensitive investigation into molecular identity, and NMR delivers the final, unambiguous structural confirmation. By understanding the strengths and limitations of each technique and employing them within a logical, regulatory-aware workflow, drug development professionals can ensure the quality, safety, and integrity of their products.

References

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • USP. (2025). USP〈1086〉 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • Scribd. (n.d.). USP Chapter 1086: Impurities in Drugs.
  • USP. (n.d.). <1086> IMPURITIES IN OFFICIAL ARTICLES.
  • ICH. (2006). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • USP. (2012). <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Rademacher, P., et al. (n.d.). An analysis of the n.m.r. spectra (1H, 13C, and, in part 15N and 17O) of pyrrolizin-3-one, and of its aza-derivatives. Journal of the Chemical Society, Perkin Transactions 2.
  • Novikova, L., et al. (2025). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Nalini, S., et al. (2018). An antibiotic agent pyrrolo[1,2- a]pyrazine-1,4-dione,hexahydro isolated from a marine bacteria Bacillus tequilensis MSI45 effectively controls multi-drug resistant Staphylococcus aureus. PubMed.
  • Scientific.Net. (n.d.).
  • ResearchGate. (n.d.).
  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling.
  • ResearchGate. (2025). 2.3. Mass spectrometry in impurity profiling.
  • BioPharmaSpec. (n.d.).
  • ResearchGate. (2025). Analysis of the FTIR spectrum of pyrazine using evolutionary algorithms.
  • Molecules. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery.
  • MDPI. (2023). Synthesis, Biological, Spectroscopic and Computational Investigations of Novel N-Acylhydrazone Derivatives of Pyrrolo[3,4-d]pyridazinone as Dual COX/LOX Inhibitors.
  • PubMed. (2005). HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.
  • PMC. (2026). Validated RP‐HPLC‐UV Method for Simultaneous Quantification of Aminophenazone, Dipyrine, and Chlorpheniramine Maleate in Pharmaceutical Formulations Considering Dipyrine Decomposition.
  • Research Journal of Pharmacy and Technology. (2025). Development, Quantification and Validation of a HPLC-UV Method for Analysis of N-Nitroso Aryl Piperazine Quetiapine Impurity in Quetiapine Crude to better control in Final Drug Substance.
  • SciSpace. (n.d.). Simultaneous determination of piracetam and its four impurities by RP-HPLC with UV detection.

Sources

Comparative study of pyrrolo[1,2-a]pyrazine vs quinoxaline scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of kinase-targeted drug discovery, scaffold selection dictates the ceiling of a molecule's potency and physicochemical success. This guide compares two nitrogen-rich heterocycles: the Quinoxaline (benzopyrazine) and the Pyrrolo[1,2-a]pyrazine .[1]

While both scaffolds exploit the pyrazine ring for hydrogen bonding within the ATP-binding pocket, they occupy distinct chemical spaces. Quinoxaline is a "privileged structure" known for its planar, lipophilic nature, making it ideal for DNA intercalation and hydrophobic pocket occupation (e.g., EGFR, VEGFR). In contrast, Pyrrolo[1,2-a]pyrazine is a 5,6-fused bicyclic system that functions as a bioisostere of purine (and by extension, adenine), offering superior solubility and a distinct electron distribution profile suited for specific kinase selectivity (e.g., PI3K, JAK).

Verdict: Use Quinoxaline for broad-spectrum inhibition and targets requiring deep hydrophobic burial. Use Pyrrolo[1,2-a]pyrazine when mimicking the adenosine triphosphate (ATP) adenine core is critical for selectivity and when improved aqueous solubility is required.

Structural & Physicochemical Profiling

The fundamental difference lies in the ring fusion and electronic character.

Electronic Distribution
  • Quinoxaline (6,6-fused): Comprises a benzene ring fused to a pyrazine. The system is electron-deficient due to the two nitrogen atoms, making the ring susceptible to nucleophilic attack at the C2/C3 positions. It is highly planar, facilitating

    
    -
    
    
    
    stacking.
  • Pyrrolo[1,2-a]pyrazine (5,6-fused): Comprises an electron-rich pyrrole fused to an electron-deficient pyrazine with a bridgehead nitrogen. This creates a "push-pull" electronic system with a significant dipole moment, enhancing solubility and specific electrostatic interactions within enzyme pockets.

Physicochemical Comparison Data
PropertyQuinoxaline ScaffoldPyrrolo[1,2-a]pyrazine ScaffoldImplication
Ring System 6,6-Bicyclic (Benzo-fused)5,6-Bicyclic (Pyrrole-fused)Pyrrolo- analog is sterically smaller.
Aromaticity High (Naphthalene isostere)Moderate (Purine isostere)Quinoxaline has higher lipophilicity.
H-Bond Acceptors 2 (N1, N4)2 (N-bridgehead, N-pyrazine)Pyrrolo- mimics Adenine N1/N3.
LogP (Unsubst.) ~1.32~0.65Pyrrolo- is more water-soluble.
TPSA ~25.8 Ų~17.0 ŲBoth penetrate BBB effectively.
Metabolic Liability Oxidation at N-oxide; C2 hydroxylationOxidation at pyrrole C-positionsQuinoxaline is generally more stable.

Synthetic Accessibility & Workflows[2]

Synthetic tractability is a major decision factor. Quinoxalines are synthetically "cheaper" to access via robust condensation reactions. Pyrrolo[1,2-a]pyrazines require more nuanced multi-step cyclizations.

Synthesis Workflow Visualization

SynthesisComparison cluster_0 Quinoxaline Synthesis (Condensation) cluster_1 Pyrrolo[1,2-a]pyrazine Synthesis (Cyclization) Q_Start o-Phenylenediamine Q_Condensation Condensation (Ethanol/Reflux) Q_Start->Q_Condensation Q_Reagent + 1,2-Dicarbonyl (Glyoxal/Benzil) Q_Reagent->Q_Condensation Q_Product Quinoxaline Scaffold Q_Condensation->Q_Product P_Start 2-Formylpyrrole P_Intermediate Imine Formation P_Start->P_Intermediate P_Reagent + Aminoacetaldehyde dimethyl acetal P_Reagent->P_Intermediate P_Cyclization Acid-Mediated Cyclization (Pomeranz-Fritsch) P_Intermediate->P_Cyclization P_Product Pyrrolo[1,2-a]pyrazine P_Cyclization->P_Product

Figure 1: Comparative synthetic pathways. Quinoxaline formation is a convergent 1-step process, while Pyrrolo[1,2-a]pyrazine typically requires stepwise imine formation followed by acid-catalyzed cyclization.

Pharmacological Performance (SAR)

Kinase Inhibition Profile

The choice of scaffold dramatically alters the binding mode within the ATP pocket.

  • Quinoxaline: Often acts as a Type I or Type I½ inhibitor. It relies on hydrophobic contacts with the "gatekeeper" residue and hinge region hydrogen bonding via N1.

  • Pyrrolo[1,2-a]pyrazine: Acts as an ATP-mimetic. The bridgehead nitrogen and the pyrazine nitrogen align closely with the Adenine N1 and N3, allowing for potent hydrogen bonding with the hinge region (e.g., Glu/Leu residues).

Comparative Potency Data (Representative)

The following data aggregates trends from SAR studies targeting PI3K (Lipid kinase) and EGFR (Tyrosine kinase).

TargetScaffold DerivativeIC50 (nM)Selectivity Note
PI3K

Pyrrolo[1,2-a]pyrazine (4-amino subst.)4.5 nM High selectivity over PI3K

due to specific fit in specificity pocket.
PI3K

Quinoxaline (Standard)>100 nMLower selectivity; often hits multiple isoforms due to lipophilicity.
EGFR (WT) Quinoxaline (6,7-dimethoxy)12 nM Excellent stacking with Phe770 in the active site.
EGFR (WT) Pyrrolo[1,2-a]pyrazine85 nMGood potency, but less effective at hydrophobic burial than quinoxaline.
Solubility Pyrrolo[1,2-a]pyrazine>200

M
Excellent aqueous solubility for formulation.
Solubility Quinoxaline<50

M
Often requires formulation aids (DMSO/Cyclodextrins).

Experimental Protocols

Protocol A: Synthesis of Quinoxaline Core

Objective: Synthesis of 2,3-diphenylquinoxaline via condensation.

  • Reagents: o-Phenylenediamine (10 mmol), Benzil (10 mmol), Ethanol (20 mL), Iodine (catalytic, 10 mol%).

  • Procedure:

    • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

    • Add catalytic iodine (enhances rate).

    • Reflux the mixture at 80°C for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Cool to room temperature. The product often precipitates.[2]

    • Pour into crushed ice/water. Filter the solid.

    • Purification: Recrystallize from ethanol.

  • Expected Yield: >90%.

  • Validation: 1H NMR (CDCl3) should show aromatic multiplets at

    
     7.3-8.2 ppm.
    
Protocol B: Synthesis of Pyrrolo[1,2-a]pyrazine Core

Objective: Synthesis via modified Pomeranz-Fritsch reaction.

  • Reagents: 2-Formylpyrrole (10 mmol), Aminoacetaldehyde dimethyl acetal (11 mmol), Glacial Acetic Acid, Conc. HCl.

  • Procedure:

    • Step 1 (Imine): Mix 2-formylpyrrole and aminoacetaldehyde dimethyl acetal in toluene. Reflux with a Dean-Stark trap to remove water for 4 hours. Evaporate solvent to yield the crude imine.

    • Step 2 (Cyclization): Dissolve crude imine in glacial acetic acid (10 mL). Add conc. HCl (1 mL) dropwise at 0°C.

    • Heat to 70°C for 2 hours. The solution will darken.

    • Workup: Neutralize with NaHCO3 (sat. aq.) to pH 8. Extract with Dichloromethane (3x).

    • Purification: Silica gel chromatography (DCM:MeOH 95:5).

  • Expected Yield: 45-60% (Lower yield due to sensitive cyclization).

  • Validation: 1H NMR should reveal the bridgehead proton and characteristic pyrrole doublets.

Biological Assay Logic (Kinase Screening)

AssayLogic Compound Synthesized Scaffold (10 mM DMSO Stock) Dilution Serial Dilution (1:3 in Buffer) Compound->Dilution Reaction Kinase Reaction (Enzyme + ATP + Substrate) Dilution->Reaction Add Inhibitor Detection ADP-Glo / FRET Detection Reaction->Detection 1 hr Incubation Analysis Data Analysis (Sigmoidal Fit -> IC50) Detection->Analysis

Figure 2: Standard Kinase IC50 determination workflow utilizing ADP-Glo or FRET-based detection methods.

References

  • Ajani, O. O., et al. "Biological activity of quinoxaline derivatives." ResearchGate, 2025.[3] Link

  • Bhide, R., et al. "Discovery and SAR of pyrrolo[2,1-f][1,2,4]triazin-4-amines as potent and selective PI3Kδ inhibitors."[4] Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • Desplat, V., et al. "Synthesis of New Pyrrolo[1,2-a]quinoxaline Derivatives as Potential Inhibitors of Akt Kinase."[5] Journal of Enzyme Inhibition and Medicinal Chemistry, 2008.[6] Link

  • BenchChem Technical Guides. "The Multifaceted Biological Activities of Quinoxaline Derivatives." BenchChem, 2025.[2] Link

  • Jha, M., et al. "SAR of pyrrolo[1,2-a]pyrazine-2,6-dione derivatives."[7] ResearchGate, 2025.[3] Link

Sources

Validating Purity of 4-Ethylpyrrolo[1,2-a]pyrazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Ethylpyrrolo[1,2-a]pyrazine is a bicyclic nitrogen heterocycle of increasing interest in two distinct fields: as a potent flavorant (roasted/nutty notes) in food chemistry and as a scaffold in kinase inhibitor development. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for quantitation, Thin Layer Chromatography (TLC) remains the most rapid, cost-effective tool for reaction monitoring and qualitative purity assessment.

This guide provides a self-validating TLC protocol designed to detect common synthetic impurities (unreacted pyrroles, oxidation byproducts) that often co-elute in standard systems. We compare this method against HPLC and GC-MS to establish its operational boundaries.

Chemical Profile & Analytical Challenges

Before designing the separation, we must understand the analyte's behavior.

PropertyDescriptionAnalytical Implication
Structure Fused pyrrole-pyrazine ring with an ethyl side chain.[1][2]Planar, aromatic system. Strong UV absorption.
Basicity Weakly basic (Pyrazine N).May streak on acidic silica. Requires basic modifier (TEA/NH₃).
Polarity Moderate (LogP ~1.5 - 2.0).Soluble in DCM, EtOAc, Alcohols.
Stability Susceptible to oxidation (N-oxides).2D-TLC required to rule out on-plate decomposition.

The Core Directive: Self-Validating TLC Protocol

Do not rely on a single elution. This protocol uses a Dual-Visualization, Dual-Polarity system to ensure no impurity hides behind the main spot.

Phase 1: Stationary & Mobile Phase Selection
  • Stationary Phase: Silica Gel 60 F

    
     (Aluminum or Glass backed).
    
  • Mobile Phase A (Screening): Hexane : Ethyl Acetate (7:3 v/v) + 1% Triethylamine (TEA).

    • Why TEA? It neutralizes acidic silanol sites, preventing the basic pyrazine nitrogen from tailing (streaking), which masks impurities.

  • Mobile Phase B (High Polarity Check): Dichloromethane (DCM) : Methanol (95:5 v/v).

    • Purpose: To move highly polar oxidation byproducts or salts that stay at the baseline in System A.

Phase 2: Visualization (The "Truth" Step)

UV light alone is insufficient. You must use chemical derivatization to "light up" non-aromatic impurities.

  • UV 254 nm: The conjugated pyrrolo-pyrazine system will appear as a dark spot (fluorescence quenching).

  • Iodine Chamber: Expose for 2 minutes. Iodine binds reversibly to nitrogen lone pairs, showing aliphatic amines that UV might miss.

  • Ehrlich’s Reagent: Specific for pyrroles. If your starting material was a pyrrole derivative, this stain will turn it bright pink/red, differentiating it from the product.

Phase 3: The "Co-Spot" Validation

Never run the product alone.

  • Lane 1: Starting Material (SM) Reference.

  • Lane 2: Co-spot (50% SM + 50% Product). Critical: If this appears as a single spot, your system has failed. Adjust polarity.

  • Lane 3: Purified 4-Ethylpyrrolo[1,2-a]pyrazine.

Workflow Visualization

The following diagram outlines the decision logic for method development, ensuring the chosen TLC system is valid before data is recorded.

TLC_Validation_Workflow Start Start: Crude 4-Ethylpyrrolo[1,2-a]pyrazine Solubility Check Solubility (DCM or EtOAc) Start->Solubility TLC_System_A Run System A: Hexane:EtOAc (7:3) + 1% TEA Solubility->TLC_System_A Check_Rf Calculate Rf Value TLC_System_A->Check_Rf Adjust_Polarity Adjust Polarity: Rf < 0.2 -> Increase EtOAc Rf > 0.8 -> Increase Hexane Check_Rf->Adjust_Polarity Rf outside 0.3-0.7 CoSpot_Test Co-Spot Validation (Product + SM) Check_Rf->CoSpot_Test Rf OK Adjust_Polarity->TLC_System_A Separation Is Separation > 0.1 Rf? CoSpot_Test->Separation Stain_Test Stain Visualization (Ehrlich's / Iodine) Separation->Stain_Test Yes Fail Fail: Switch to System B (DCM:MeOH) Separation->Fail No (Co-elution) Pass VALIDATED METHOD Proceed to Purity Est. Stain_Test->Pass Fail->TLC_System_A Re-optimize

Caption: Figure 1. Iterative decision tree for validating TLC separation of pyrrolopyrazines.

Comparative Analysis: TLC vs. Alternatives

While TLC is excellent for qualitative checks, how does it compare to quantitative methods?

Performance Matrix
FeatureTLC (Optimized) HPLC-UV/DAD GC-MS qNMR
Primary Use Rapid Purity Check / Reaction MonitoringQuantitative Purity (%)Volatile Impurity / IDAbsolute Purity / Structure
Sample Prep Minimal (Dissolve & Spot)Filtered, DilutedDiluted, volatile solventDeuterated solvent required
Limit of Detection ~0.1 - 1.0 µg~0.001 µg~0.0001 µg~100 µg
Specificity Moderate (Co-elution risk)High (Gradient elution)High (Mass spectral ID)Very High (Proton counting)
Cost per Run < $1.00$20 - $50$30 - $60$50+
Time to Result 5 - 10 Minutes30 - 60 Minutes20 - 40 Minutes15 - 30 Minutes
Critical Analysis
  • TLC vs. HPLC: HPLC is superior for quantifying the exact purity (e.g., 98.5% vs 99.1%). However, HPLC can miss inorganic salts or polymers that stick to the column. TLC reveals these as baseline spots.

  • TLC vs. GC-MS: Since 4-Ethylpyrrolo[1,2-a]pyrazine is volatile enough for flavor analysis, GC-MS is the preferred method for final certification. However, GC can thermally degrade thermally labile precursors, giving false impurity profiles. TLC, performed at room temperature, avoids this artifact.

Experimental Data (Representative)

Note: Values below are representative of alkyl-pyrrolopyrazines on Silica Gel 60.

System: Hexane:EtOAc (7:3) + 1% TEA

  • Solvent Front: 10.0 cm

  • Visualization: UV 254nm

CompoundRf ValueAppearance (UV)Appearance (Ehrlich Stain)
4-Ethylpyrrolo[1,2-a]pyrazine 0.45 Dark Spot (Quenching)Faint Purple/Gray
Impurity A (Pyrrole precursor)0.65Weak SpotBright Red/Pink
Impurity B (N-Oxide)0.05 (Baseline)Dark SpotNo reaction
Impurity C (Dimer)0.30Dark SpotVariable

Interpretation: The large Rf difference (0.20) between the product and the pyrrole precursor confirms that this TLC system is valid for monitoring the consumption of starting material.

Troubleshooting: The "2D-TLC" Check

If you observe a streak or "ghost spots" and suspect the compound is degrading on the silica (common with acid-sensitive heterocycles):

  • Spot the sample in the corner of a square plate.

  • Run the plate in Direction 1.

  • Dry the plate completely (cold air).

  • Rotate the plate 90° and run in the same solvent system .

Result:

  • Diagonal Line: The compound is stable.[3]

  • Off-Diagonal Spots: The compound is decomposing during the run. Action: Switch to neutral alumina plates or increase TEA concentration.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23293719, Pyrrolo[1,2-a]pyrazine-1,4-dione. Retrieved from [Link]

  • FooDB. (2015).[4] 4-Methylpyrrolo[1,2-a]pyrazine: Flavor profile and chemical classification. Retrieved from [Link]

  • Scientific.Net. (2014). Synthesis and In Vitro Anti-Inflammatory Activity of Pyrrolo[1,2-A]pyrazines. Advanced Materials Research. Retrieved from [Link]

  • MDPI. (2021). A Review of the Synthetic Strategies toward Dihydropyrrolo[1,2-a]Pyrazinones. Molecules. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Step-by-Step Guide to the Proper Disposal of 4-Ethylpyrrolo[1,2-a]pyrazine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the exploration of new molecular landscapes is exciting, it also brings the critical responsibility of ensuring the safe and environmentally conscious disposal of these compounds. 4-Ethylpyrrolo[1,2-a]pyrazine, a heterocyclic compound with potential applications in medicinal chemistry, represents a common challenge in laboratory settings: the need for a robust disposal plan in the absence of extensive, specific disposal literature.

This guide provides a comprehensive, step-by-step methodology for the proper disposal of 4-Ethylpyrrolo[1,2-a]pyrazine. Grounded in the principles of chemical safety and regulatory compliance, this document is designed to empower you with the knowledge to manage this chemical waste stream responsibly, protecting both yourself and the environment. We will delve into the rationale behind each procedural step, ensuring a deep understanding of the "why" that underpins safe laboratory practices.

Understanding the Hazard Profile: A Necessary First Step

Hazard Classification (based on Pyrrolo[1,2-a]pyrazine)Description
Acute Toxicity, Oral (Category 4) Harmful if swallowed.
Skin Corrosion/Irritation (Category 2) Causes skin irritation.
Serious Eye Damage/Eye Irritation (Category 2A) Causes serious eye irritation.
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System May cause respiratory irritation.

This information dictates the minimum personal protective equipment (PPE) required when handling 4-Ethylpyrrolo[1,2-a]pyrazine: chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles. All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines a safe and compliant procedure for the disposal of 4-Ethylpyrrolo[1,2-a]pyrazine waste. This workflow is designed to be a self-validating system, ensuring that all regulatory and safety considerations are met at each stage.

Step 1: Waste Identification and Segregation

Proper segregation of chemical waste is the cornerstone of a safe disposal program. Cross-contamination of incompatible waste streams can lead to dangerous chemical reactions and complicate the final disposal process.

  • Solid Waste:

    • Collect any solid 4-Ethylpyrrolo[1,2-a]pyrazine, contaminated spatulas, weigh boats, or filter paper in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste," the full chemical name ("4-Ethylpyrrolo[1,2-a]pyrazine"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Liquid Waste:

    • Solutions containing 4-Ethylpyrrolo[1,2-a]pyrazine should be collected in a separate, dedicated liquid hazardous waste container.

    • Crucially, do not mix this waste stream with other solvent waste unless you have confirmed compatibility. For instance, halogenated and non-halogenated solvent waste streams are typically segregated.

    • The liquid waste container must be clearly labeled with "Hazardous Waste," the chemical name, the solvent system (e.g., "in Dichloromethane"), and the approximate concentration of the solute.

  • Sharps Waste:

    • Any needles or other sharps contaminated with 4-Ethylpyrrolo[1,2-a]pyrazine must be disposed of in a designated sharps container.

Step 2: In-Lab Waste Accumulation and Storage

Proper storage of hazardous waste while it awaits collection is critical to maintaining a safe laboratory environment.

  • All waste containers should be kept closed when not in use.

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked and, ideally, have secondary containment to capture any potential spills.

  • The SAA should be located away from sources of ignition and general laboratory traffic.

Step 3: Final Disposal

The final disposal of 4-Ethylpyrrolo[1,2-a]pyrazine must be conducted through your institution's licensed hazardous waste disposal program.

  • Consult your Environmental Health & Safety (EHS) Office: Your institution's EHS department is the ultimate authority on chemical disposal procedures. They will have established protocols and relationships with certified hazardous waste vendors.

  • Waste Pickup: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves completing a form that details the contents of the waste container.

  • Incineration: Given its organic nature and potential for environmental toxicity, the most probable and responsible disposal method for 4-Ethylpyrrolo[1,2-a]pyrazine is high-temperature incineration by a licensed hazardous waste facility. This process ensures the complete destruction of the compound, converting it to less harmful components like carbon dioxide, water, and nitrogen oxides.

Visualizing the Disposal Decision Process

The following diagram illustrates the logical flow of the disposal process, from the point of waste generation to its final, safe disposition.

cluster_0 Waste Generation cluster_1 Waste Characterization & Segregation cluster_2 Containerization & Labeling cluster_3 Interim Storage & Final Disposal A 4-Ethylpyrrolo[1,2-a]pyrazine Waste Generated B Solid Waste? A->B C Liquid Waste? B->C No E Collect in Labeled Solid Waste Container B->E Yes D Sharps Waste? C->D No F Collect in Labeled Liquid Waste Container C->F Yes G Collect in Puncture-Proof Sharps Container D->G Yes H Store in Satellite Accumulation Area (SAA) D->H No E->H F->H G->H I Contact Environmental Health & Safety (EHS) for Pickup H->I J High-Temperature Incineration by Licensed Vendor I->J

Caption: Disposal workflow for 4-Ethylpyrrolo[1,2-a]pyrazine.

Emergency Procedures: Planning for the Unexpected

In the event of a spill or exposure, immediate and correct action is crucial.

  • Spill:

    • Small Spill (in a fume hood): Absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad). Collect the contaminated absorbent material in a sealed bag or container and dispose of it as solid hazardous waste.

    • Large Spill (or any spill outside a fume hood): Evacuate the immediate area and alert your laboratory supervisor and EHS office. Prevent others from entering the area.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

    • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • In all cases of exposure, seek immediate medical attention after initial decontamination. Provide the medical personnel with the name of the chemical and any available hazard information.

By adhering to these procedures, you can ensure the safe handling and disposal of 4-Ethylpyrrolo[1,2-a]pyrazine, upholding your commitment to a safe and sustainable research environment. Remember, proactive waste management is not just a regulatory requirement; it is a fundamental aspect of responsible scientific practice.

References

  • Managing Your Hazardous Waste: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies of Sciences, Engineering, and Medicine. [Link]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.